molecular formula C7H5N3O2S B581507 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1318242-98-6

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B581507
CAS No.: 1318242-98-6
M. Wt: 195.196
InChI Key: XHAMZTOKACCSNT-UHFFFAOYSA-N
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Description

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1318242-98-6) is a high-value chemical scaffold based on the privileged thieno[3,2-d]pyrimidine structure. This heterocyclic system is a recognized bioisostere of purine bases, allowing it to interact effectively with a variety of enzymatic targets . The specific substitution pattern of this compound—featuring an amino group at the 4-position and a carboxylic acid at the 7-position—makes it a versatile building block for medicinal chemistry and drug discovery research. The carboxylic acid group, in particular, serves as an excellent handle for further synthetic modification via amide coupling or esterification, enabling the generation of diverse compound libraries for biological screening . The thieno[3,2-d]pyrimidine core is of significant interest in oncology research. Analogs of this scaffold have demonstrated potent activity against various cancer cell lines, including breast cancer models (MCF-7, MDA-MB-231), by acting as inhibitors of critical protein kinases such as PI3Kα and RAF kinase . These kinases are central components of cell signaling pathways that regulate proliferation and survival, making them prominent targets in the development of targeted anticancer therapies . Beyond oncology, derivatives of this scaffold have also shown promising antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, highlighting its potential in infectious disease research . This compound is presented for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAMZTOKACCSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known identifiers with predicted properties and standardized experimental protocols for its characterization. The biological context is discussed in relation to the broader class of thienopyrimidines, which have shown potential as kinase inhibitors.

Core Physicochemical Properties

This compound is a fused heterocyclic system containing a thiophene ring fused to a pyrimidine ring, with an amino and a carboxylic acid functional group. These features are expected to govern its solubility, acidity, and potential for intermolecular interactions.

Quantitative Data Summary

The following table summarizes the key physicochemical identifiers and predicted properties for this compound. It is important to note that while the molecular formula and CAS number are confirmed, other values are based on computational predictions or data from closely related analogs and should be verified experimentally.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂S[1][2]
Molecular Weight 195.20 g/mol [Calculated]
CAS Number 1318242-98-6[1][2]
Predicted pKa ~1.5 - 2.5 (for the carboxylic acid)Based on a related chloro-derivative[3]
Predicted LogP Not available
Melting Point Not available (Requires experimental determination)
Aqueous Solubility Likely low (Requires experimental determination)

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and biological testing.

Protocol for Aqueous and pH-Dependent Solubility: [5][6][7]

  • Preparation of Solvent Series: Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) and a panel of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).

  • Sample Addition: To a known volume of each solvent (e.g., 1 mL), add a pre-weighed amount of the compound.

  • Equilibration: The samples are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is of primary interest.

Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the carboxylic acid groups have been neutralized.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Provides information on the number and types of protons in the molecule, as well as their chemical environment.

  • 13C NMR: Provides information on the carbon skeleton of the molecule.

Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The presence of characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic ring vibrations are identified. For similar pyrimidine derivatives, characteristic absorption bands for NH₂ are observed around 3488 and 3374 cm⁻¹.[8]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Biological Context and Potential Signaling Pathways

While specific biological targets for this compound have not been extensively reported, the thienopyrimidine scaffold is a well-known pharmacophore in drug discovery. Derivatives of thieno[2,3-d]pyrimidines and related fused pyrimidines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

Notably, thienopyrimidine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4), both of which are implicated in cancer progression.[9][10]

Potential Kinase Inhibition Workflow

The following diagram illustrates a general workflow for investigating the potential kinase inhibitory activity of this compound.

G A Compound Synthesis & Characterization B In Vitro Kinase Assay (e.g., VEGFR-2, CDK4) A->B Screening C Determine IC50 Value B->C Quantification D Cell-Based Proliferation Assays (Cancer Cell Lines) C->D Functional Validation E Lead Optimization D->E Hit-to-Lead

Caption: A general workflow for assessing kinase inhibitory activity.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related compounds, this compound could potentially inhibit signaling pathways regulated by kinases like VEGFR-2. Inhibition of VEGFR-2 would disrupt downstream signaling cascades involved in angiogenesis, a critical process for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Angiogenesis, Proliferation) ERK->Gene VEGF VEGF VEGF->VEGFR2 Compound 4-Aminothieno[3,2-d]pyrimidine- 7-carboxylic acid Compound->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

This guide serves as a foundational resource for researchers interested in this compound. The provided protocols and contextual information are intended to facilitate further experimental investigation into its properties and potential therapeutic applications. Experimental verification of the predicted data is strongly encouraged.

References

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Technical Overview of a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, identified by CAS number 1318242-98-6, is a heterocyclic organic compound featuring a fused thieno-pyrimidine core. While specific detailed research on this particular molecule is limited, its structural backbone, the thieno[3,2-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry. This technical guide provides a comprehensive overview of the thieno[3,2-d]pyrimidine class of molecules, highlighting their synthesis, diverse biological activities, and therapeutic potential, thereby offering valuable context for researchers interested in this compound and its analogs.

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure

The thieno[3,2-d]pyrimidine core is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This versatility has led to the development of numerous derivatives with potent activities in several key therapeutic areas.

Physicochemical Properties

While specific data for this compound is not extensively published, general characteristics of the scaffold can be inferred. The presence of the carboxylic acid and amino groups suggests potential for hydrogen bonding and acidic properties, which can be crucial for solubility and interaction with biological targets.

PropertyValue (for this compound)Source
CAS Number1318242-98-6Chemical Supplier Catalogs
Molecular FormulaC₇H₅N₃O₂SChemical Supplier Catalogs
Molecular Weight195.20 g/mol Chemical Supplier Catalogs

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

A common synthetic route to thieno[3,2-d]pyrimidine derivatives starts from a substituted thiophene precursor. The following diagram illustrates a generalized synthetic pathway.

G cluster_0 Generalized Synthesis of Thieno[3,2-d]pyrimidines Thiophene Substituted Thiophene Precursor Cyclization Cyclization with a one-carbon source (e.g., formic acid, orthoformate) Thiophene->Cyclization Thienopyrimidinone Thieno[3,2-d]pyrimidin-4-one Intermediate Cyclization->Thienopyrimidinone Halogenation Halogenation (e.g., POCl₃) Thienopyrimidinone->Halogenation ChloroThienopyrimidine 4-Chloro-thieno[3,2-d]pyrimidine Halogenation->ChloroThienopyrimidine NucleophilicSubstitution Nucleophilic Substitution (e.g., with amines, alcohols) ChloroThienopyrimidine->NucleophilicSubstitution FinalProduct Substituted Thieno[3,2-d]pyrimidine Derivative NucleophilicSubstitution->FinalProduct

A generalized synthetic route to thieno[3,2-d]pyrimidine derivatives.

Experimental Protocol: A Representative Synthesis

The synthesis of thieno[3,2-d]pyrimidinones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. For instance, a 3-amino-thiophene-2-carboxylate can be reacted with a one-carbon source like formic acid or triethyl orthoformate under reflux conditions to yield the thieno[3,2-d]pyrimidinone core. Subsequent halogenation, typically with phosphorus oxychloride (POCl₃), affords a 4-chloro-thieno[3,2-d]pyrimidine intermediate. This intermediate is a versatile precursor for introducing various substituents at the 4-position via nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.[1]

Biological Activities and Therapeutic Targets

Thieno[3,2-d]pyrimidine derivatives have been extensively investigated for their potential as therapeutic agents. Their planar, heterocyclic structure allows them to interact with the active sites of numerous enzymes, particularly kinases.

Kinase Inhibition

Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.

  • Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 is a key regulator of the cell cycle and transcription. Inhibitors of CDK7 are being explored as anti-cancer agents. Thieno[3,2-d]pyrimidine-based compounds have shown potent inhibitory activity against CDK7, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

G CDK7 CDK7 CDK_Activation CDK Activation (CDK1, CDK2, CDK4/6) CDK7->CDK_Activation Transcription RNA Polymerase II Phosphorylation CDK7->Transcription Thieno Thieno[3,2-d]pyrimidine Inhibitor Thieno->CDK7 Inhibition CellCycle Cell Cycle Progression CDK_Activation->CellCycle GeneExpression Gene Expression Transcription->GeneExpression Apoptosis Apoptosis CellCycle->Apoptosis GeneExpression->Apoptosis

Simplified signaling pathway of CDK7 inhibition.
Sirtuin (SIRT) Inhibition

Sirtuins are a class of enzymes involved in various cellular processes, including aging, metabolism, and DNA repair. Pan-inhibitors of SIRT1, SIRT2, and SIRT3 with a thieno[3,2-d]pyrimidine-6-carboxamide scaffold have been discovered, demonstrating nanomolar potency.[4] These inhibitors are valuable tools for studying the biological roles of sirtuins and may have therapeutic applications in cancer and other diseases.[5][6]

G SIRT1 SIRT1 p53 p53 (acetylated) SIRT1->p53 NFkB NF-κB (acetylated) SIRT1->NFkB Thieno Thieno[3,2-d]pyrimidine Inhibitor Thieno->SIRT1 Inhibition Deacetylation_p53 Deacetylation p53->Deacetylation_p53 Deacetylation_NFkB Deacetylation NFkB->Deacetylation_NFkB Apoptosis Apoptosis Deacetylation_p53->Apoptosis Inflammation Inflammation Deacetylation_NFkB->Inflammation Suppression

Simplified signaling pathway of SIRT1 inhibition.
Tubulin Polymerization Inhibition

The thieno[3,2-d]pyrimidine scaffold has also been incorporated into molecules that inhibit tubulin polymerization, a validated strategy in cancer chemotherapy.[7] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death in cancer cells.

Other Biological Activities

Derivatives of thieno[3,2-d]pyrimidine have also shown promise as:

  • Antiplasmodial agents for the treatment of malaria.[8]

  • Antimicrobial agents .[9]

  • Inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for potential applications in osteoporosis.[10]

Quantitative Data for Representative Thieno[3,2-d]pyrimidine Derivatives

The following table summarizes some of the reported biological activities for various thieno[3,2-d]pyrimidine derivatives to illustrate the potency of this scaffold.

Compound ClassTargetAssayIC₅₀ / ActivityReference
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1, SIRT2, SIRT3Enzymatic Assay3.6 nM, 2.7 nM, 4.0 nM[4]
Thieno[3,2-d]pyrimidine derivativesCDK7Enzymatic AssayPotent inhibition[11]
Diaryl urea-containing thieno[3,2-d]pyrimidinesH460, HT-29, MKN-45, MDA-MB-231 cell linesCell Proliferation Assay0.081 µM, 0.058 µM, 0.18 µM, 0.23 µM[12]
Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivativesEGFRL858R/T790MKinase Inhibitory Assay13 nM[13]

Experimental Protocols in Biological Evaluation

The biological evaluation of thieno[3,2-d]pyrimidine derivatives typically involves a series of in vitro and in vivo assays.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on a specific kinase.

Representative Protocol (for CDK7):

  • Recombinant human CDK7/Cyclin H/MAT1 complex is incubated with a peptide substrate and ATP.

  • The thieno[3,2-d]pyrimidine derivative is added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.

  • IC₅₀ values are calculated from the dose-response curves.

Cell-Based Assays

Objective: To assess the effect of a compound on cancer cell proliferation and viability.

Representative Protocol (MTT Assay):

  • Cancer cell lines (e.g., H460, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the thieno[3,2-d]pyrimidine derivative for a set period (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which has a purple color.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[12]

Conclusion

While specific data on this compound (CAS 1318242-98-6) remains to be published in peer-reviewed literature, the thieno[3,2-d]pyrimidine scaffold it belongs to is a highly valued core in drug discovery. The extensive research into its derivatives has demonstrated their potential to modulate the activity of a wide array of important biological targets, particularly protein kinases. For researchers and drug development professionals, this compound represents a promising starting point or intermediate for the synthesis of novel therapeutic agents. Further investigation into this specific molecule and its analogs is warranted to fully elucidate its potential in medicinal chemistry.

References

The Therapeutic Potential of Thieno[3,2-d]pyrimidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system isosteric to the natural purine bases, has emerged as a privileged structure in medicinal chemistry. Its unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of biological activities.[1][2] Derivatives of this core structure have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents, making them a focal point for modern drug discovery and development.[1][2] This guide provides a detailed examination of the multifaceted biological activities of thieno[3,2-d]pyrimidine derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thieno[3,2-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[3][4][5] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and metastasis.

Kinase Inhibition

A primary mechanism behind the anticancer effects of these derivatives is the inhibition of various protein kinases, which are crucial regulators of cellular signaling.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical cascade that governs cell proliferation, growth, and survival, and its overactivation is a common feature in many cancers.[6] Several thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3K inhibitors.[6][7] For instance, specific derivatives have shown high inhibitory activity against the PI3Kα isoform.[7] Furthermore, bifunctional inhibitors targeting both PI3Kδ and the Bromodomain and Extra-Terminal (BET) proteins have been developed, showing synergistic effects in treating aggressive lymphomas like Diffuse Large B-cell Lymphoma (DLBCL).[8][9]

  • Cyclin-Dependent Kinases (CDKs): By targeting CDKs, certain thieno[3,2-d]pyrimidine compounds can disrupt the cell cycle process, leading to the inhibition of tumor cell proliferation.[3] Molecular docking studies have supported the potential of these molecules to bind to and inhibit CDKs.[3]

  • Janus Kinase 3 (JAK3): JAK3 is a promising therapeutic target for B-cell lymphoma. Thieno[3,2-d]pyrimidines bearing an acrylamide group have been synthesized as potent covalent JAK3 inhibitors, inducing apoptosis in lymphoma cells and blocking the JAK3-STAT3 signaling cascade.[10]

  • Enhancer of Zeste Homolog 2 (EZH2): As EZH2 inhibitors, derivatives have been developed based on structural modifications of the known drug tazemetostat. These compounds exhibit significant antitumor activity against lymphoma and leukemia cell lines.[4]

Quantitative Antiproliferative and Kinase Inhibition Data

The following tables summarize the in vitro activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives (IC50)

CompoundCell LineCancer TypeIC50 (µM)Reference
6e HeLaCervical Carcinoma~Comparable to Doxorubicin[3]
6e HT-29Colon Carcinoma~Comparable to Doxorubicin[3]
12e SU-DHL-6Diffuse Large B-cell Lymphoma0.55[4]
12e WSU-DLCL-2Diffuse Large B-cell Lymphoma0.95[4]
12e K562Chronic Myeloid Leukemia1.68[4]
10b SU-DHL-4Diffuse Large B-cell Lymphoma0.091[8]
10b SU-DHL-6Diffuse Large B-cell Lymphoma0.061[8]
9a B lymphoma cellsB-cell LymphomaPotent Activity[10]
1 & 2 L1210LeukemiaPotent Activity[2]

Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives (IC50)

CompoundTarget KinaseIC50 (nM)Reference
10b PI3Kδ112[8][9]
10b BRD4-BD119[8][9]
HY3 RIPK211[11]
9a JAK31.9[10]
9g JAK31.8[10]
Visualizing the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key target for many thieno[3,2-d]pyrimidine-based anticancer agents.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ThienoPyrimidinone Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidinone->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Stimulation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Antimicrobial Activity

The structural analogy of the thieno[3,2-d]pyrimidine scaffold to purine bases also makes it a promising framework for developing novel antimicrobial agents to combat drug-resistant pathogens.[1][12]

Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][12] One of the identified mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[12] Molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of the DNA gyrase B subunit, with key interactions involving residues like THR165 and ASN46.[12]

Table 3: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget/OrganismActivity MetricValueReference
S5 DNA Gyrase BBinding Affinity-8.2 kcal/mol[12]
S8 DNA Gyrase BBinding Affinity-8.2 kcal/mol[12]
S9 DNA Gyrase BBinding Affinity-8.1 kcal/mol[12]
1 & 2 Cryptococcus neoformansMICSelective Inhibition[2]
Visualizing an Antimicrobial Screening Workflow

A typical workflow for screening new compounds for antimicrobial activity is outlined below.

Antimicrobial_Screening_Workflow start Synthesized Thieno[3,2-d]pyrimidine Derivatives primary_screen Primary Screening (e.g., Agar Well Diffusion) start->primary_screen hit Identify 'Hits' (Active Compounds) primary_screen->hit mic_det MIC Determination (Broth Microdilution) m_o_a Mechanism of Action (e.g., DNA Gyrase Assay) mic_det->m_o_a Elucidation lead_id Lead Compound Identification m_o_a->lead_id hit->mic_det Quantitative Analysis

Caption: General workflow for the identification of lead antimicrobial thieno[3,2-d]pyrimidine compounds.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and thieno[3,2-d]pyrimidine derivatives have been explored as potential anti-inflammatory agents.[11] A notable target in this area is the Receptor-Interacting Protein Kinase 2 (RIPK2), which plays a role in inflammatory signaling.[11] A recently developed derivative, HY3, was identified as a potent RIPK2 inhibitor with an IC50 of 11 nM.[11] In preclinical models, this compound demonstrated significant anti-inflammatory and hepatoprotective effects, highlighting its potential for treating conditions like acute liver injury.[11]

Other Biological Activities

The therapeutic potential of this scaffold extends to other areas:

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: This enzyme is involved in steroid metabolism, and its inhibition is a potential strategy for treating osteoporosis. Conformationally restricted thieno[3,2-d]pyrimidinones have been synthesized and identified as moderately active 17β-HSD2 inhibitors.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological findings.

Antiproliferative MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The synthesized thieno[3,2-d]pyrimidine derivatives are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.[4]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each reaction well contains the purified kinase (e.g., PI3Kδ, JAK3), the substrate (a specific peptide or protein), and ATP at its Km concentration.[8]

  • Inhibitor Addition: The thieno[3,2-d]pyrimidine test compound is added at various concentrations. Control wells contain DMSO instead of the inhibitor.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a set period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or more commonly, using luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP consumed.

  • Data Analysis: The kinase activity is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Molecular Docking Protocol

Computational docking is used to predict the binding mode and affinity of a ligand to its protein target.

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., DNA gyrase, PDB ID: 1AJ6) is obtained from the Protein Data Bank.[12] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structure of the thieno[3,2-d]pyrimidine derivative is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest energy score is typically considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are then analyzed.[12]

Conclusion

The thieno[3,2-d]pyrimidine scaffold is a versatile and highly valuable core in the field of drug discovery. The derivatives synthesized from this framework have shown a remarkable range of potent biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity against various biological targets. Future research focusing on optimizing the pharmacokinetic properties and further elucidating the structure-activity relationships of these compounds will be crucial for translating their therapeutic promise into clinical applications.

References

Spectroscopic and Chromatographic Profiling of Thieno[3,2-d]pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available, specific, and verifiable spectroscopic and chromatographic data (NMR, LC-MS, HPLC) for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1318242-98-6) is limited. This guide has been compiled to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected spectroscopic characteristics and analytical methodologies for this class of compounds. The data presented herein is based on closely related thieno[3,2-d]pyrimidine analogues and should be considered as a reference for analytical method development and structural elucidation.

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas.[1][2] Proper structural characterization using modern analytical techniques is paramount for the advancement of research and development involving these compounds. This document outlines the typical spectroscopic and chromatographic data, along with detailed experimental protocols, relevant to the structural analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For thieno[3,2-d]pyrimidine derivatives, ¹H and ¹³C NMR provide critical information about the molecular structure.

1.1. Representative ¹H and ¹³C NMR Data for Thieno[3,2-d]pyrimidine Analogues

The following tables summarize representative NMR data for compounds with the thieno[3,2-d]pyrimidine core. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Representative ¹H NMR Data for Substituted Thieno[3,2-d]pyrimidines

Compound NameSolvent¹H NMR (ppm)
6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [1]DMSO-d₆11.65 (s, 1H), 11.26 (s, 1H), 7.24 (s, 1H), 6.84 (s, 2H), 6.61 (s, 1H), 3.82 (s, 6H)
5,6,7,8-Tetrahydro-3H-benzo[3][4]thieno[2,3-d]pyrimidin-4-one [5]DMSO-d₆12.29 (1H, br. s, NH), 7.99 (1H, s, H-2), 2.85-2.87 (2H, m, CH₂ at C-8), 2.71-2.74 (2H, m, CH₂ at C-5), 1.73-1.79 (4H, m, 2CH₂ at C-6, C-7)

Table 2: Representative ¹³C NMR Data for Substituted Thieno[3,2-d]pyrimidines

Compound NameSolvent¹³C NMR (ppm)
6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [1]DMSO-d₆161.0, 158.8, 157.7, 151.5, 146.6, 134.0, 113.5, 110.0, 104.2, 101.5, 55.5
N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydro[6] benzothieno[2,3-d]pyrimidine-4-carboxamide [7]DMSO168.4, 164.5, 157.0, 151.5, 139.4, 138.8, 133.7, 126.2, 119.7, 111.1, 110.4, 103.3, 25.4, 24.1, 23.6, 22.2, 21.6

1.2. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of thieno[3,2-d]pyrimidine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[7][8]

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-90 degrees

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Proton decoupling is typically applied to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Compound (5-10 mg) Dissolve Dissolve Compound->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Shimming Shimming Spectrometer->Shimming Acquire_1H Acquire 1H Spectrum Shimming->Acquire_1H Acquire_13C Acquire 13C Spectrum Shimming->Acquire_13C Processing Fourier Transform & Phasing Acquire_1H->Processing Acquire_13C->Processing Analysis Chemical Shift & Coupling Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR spectroscopic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for determining the molecular weight and purity of a compound.

2.1. Representative LC-MS Data for Thieno[3,2-d]pyrimidine Analogues

Table 3: Representative Mass Spectrometry Data for Thieno[3,2-d]pyrimidine Derivatives

Compound NameIonization Modem/z [M+H]⁺
N-(pyridin-2-yl)-5,6,7,8-tetrahydro[6]benzothieno[2,3-d]pyrimidine-4-carboxamide ESI311.0
N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydro[6] benzothieno[2,3-d]pyrimidine-4-carboxamide [7]ES+325.0
6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [1]ESI305.1

2.2. Experimental Protocol for LC-MS

A typical LC-MS protocol for the analysis of thieno[3,2-d]pyrimidine derivatives is provided below.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is typical.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this class of compounds, typically in positive ion mode.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

    • Data Acquisition: Data is acquired in full scan mode to determine the molecular weight.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Prepared Sample HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Separation Compound Separation Column->Separation Ionization ESI Source Separation->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum MW_Confirmation Confirm Molecular Weight Mass_Spectrum->MW_Confirmation Purity_Assessment Assess Purity Mass_Spectrum->Purity_Assessment

Caption: General workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used for the purification and purity assessment of synthesized compounds.

3.1. Experimental Protocol for HPLC

For purity analysis of thieno[3,2-d]pyrimidine derivatives, the following HPLC conditions are representative.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.5-1 mg/mL.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically employed.

    • Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA), is used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

    • Purity Determination: The purity is determined by the peak area percentage of the main component in the chromatogram.

Conclusion

References

Thienopyrimidines: A Comprehensive Technical Guide to Their Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines, heterocyclic compounds containing a fused thiophene and pyrimidine ring system, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the key therapeutic targets of thienopyrimidines, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development in this promising area.

Protein Kinase Inhibition: A Dominant Anticancer Mechanism

Thienopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3][4][5] Their ability to compete with ATP for the kinase binding site makes them attractive candidates for anticancer drug development.[2]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its overexpression or mutation is a hallmark of several cancers.[6][7] Thienopyrimidines have been shown to effectively inhibit EGFR signaling.

Quantitative Data: EGFR Inhibition

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5f MCF-70.08Erlotinib0.14
Doxorubicin0.37
22a-h PC30.1 - 0.79Erlotinib-

Table 1: Inhibitory activity of selected thienopyrimidine derivatives against EGFR-expressing cancer cell lines.[3][6]

Experimental Protocol: EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a typical HTRF assay to determine the inhibitory activity of thienopyrimidine compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT)

  • ATP

  • HTRF KinEASE™ STK S1, S2, or S3 kit (containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.0005% Tween-20, 1 mM DTT, 10 mM MgCl₂)

  • Thienopyrimidine compounds dissolved in DMSO

  • 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in assay buffer with a final DMSO concentration not exceeding 1%.

  • Enzymatic Reaction:

    • Add 2 µL of the diluted compound or vehicle (for control wells) to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection mix (Eu3+-cryptate antibody and XL665-streptavidin in detection buffer containing EDTA).

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: EGFR

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Thieno Thienopyrimidine Inhibitor Thieno->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P Ras Ras VEGFR2->Ras P Thieno Thienopyrimidine Inhibitor Thieno->VEGFR2 Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis PI3K_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 Thieno Thienopyrimidine Inhibitor Thieno->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Aurora_Signaling Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinetochore Chromosome Alignment, Spindle Assembly Checkpoint AuroraB->Kinetochore Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Thieno Thienopyrimidine Inhibitor Thieno->AuroraA Thieno->AuroraB PDE4_Signaling GPCR GPCR (e.g., β2-adrenergic receptor) AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP  ATP ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP 5'-AMP PDE4->AMP Thieno Thienopyrimidine Inhibitor Thieno->PDE4 Inflammation ↓ Inflammation PKA->Inflammation A2A_Signaling Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs protein A2AR->Gs Thieno Thienopyrimidine Antagonist Thieno->A2AR AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP  ATP ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB P ImmuneSuppression Immunosuppression CREB->ImmuneSuppression

References

An In-depth Technical Guide on the Solubility and Stability of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a core scaffold in the development of various therapeutic agents, particularly kinase inhibitors. Understanding its physicochemical properties, such as solubility and stability, is paramount for its effective development, formulation, and biological application. This guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and discusses its relevance in key cell signaling pathways. While specific experimental data for this exact molecule is scarce in public literature, this guide consolidates information on closely related analogs and provides the necessary methodological framework for its comprehensive characterization.

Physicochemical Properties

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, we can infer its properties based on its structure and data from analogous compounds. The molecule possesses both acidic (carboxylic acid) and basic (amino group, pyrimidine nitrogens) functionalities, suggesting a complex, pH-dependent solubility profile.

Table 1: Physicochemical Characteristics of this compound and Related Analogs

PropertyThis compound4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid[1]4-Aminothieno[3,2-d]pyrimidine[2][3]
CAS Number 1318242-98-61269667-57-316285-74-8
Molecular Formula C₇H₅N₃O₂SC₇H₃ClN₂O₂SC₆H₅N₃S
Molecular Weight 195.19 g/mol 214.62 g/mol 151.19 g/mol
Predicted pKa (Acidic) ~3-4 (Carboxylic Acid)~1.5-2.5 (Carboxylic Acid, for a related chloro-analog)[4]N/A
Predicted pKa (Basic) ~2-3 (Pyrimidine Nitrogens), ~4-5 (Amino Group)N/A~5.4 (Predicted)[2]
Predicted LogP ~1.0 - 1.5~1.8~1.2
Appearance Solid (Predicted)SolidOff-white to white solid[3]

Note: Predicted values are estimations from chemical software and may differ from experimental values.

Solubility Profile

The aqueous solubility of thienopyrimidine derivatives is often a challenge in drug development.[5] The presence of the fused aromatic ring system contributes to the compound's hydrophobicity. However, the carboxylic acid and amino groups provide opportunities for salt formation to enhance solubility.

Aqueous Solubility
  • In acidic solutions (pH < 2): The amino group and pyrimidine nitrogens will be protonated, forming a cationic species. Solubility might be slightly enhanced compared to neutral pH.

  • In neutral solutions (pH ~ 7): The molecule will exist predominantly as a zwitterion, which often corresponds to the point of minimum solubility.

  • In basic solutions (pH > 8): The carboxylic acid will be deprotonated, forming an anionic carboxylate salt, which is expected to be significantly more soluble in water.[6]

Organic Solvent Solubility

Based on general chemical principles and data for similar heterocyclic compounds, solubility is expected to be higher in polar aprotic solvents.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Low (pH-dependent)Zwitterionic nature at neutral pH, aromatic core.
DMSO HighPolar aprotic solvent, effective for many drug-like molecules.
DMF HighPolar aprotic solvent.
Methanol/Ethanol ModeratePolar protic solvents; hydrogen bonding capability.
Acetonitrile Slight to ModeratePolar aprotic solvent.
DCM/Chloroform LowLow polarity.
Hexanes/Toluene Very LowNon-polar solvents.

Stability Profile

The stability of this compound is critical for its shelf-life, formulation, and in vivo performance. Potential degradation pathways include hydrolysis, oxidation, and photolysis.

  • Hydrolytic Stability: The pyrimidine ring contains lactam (amide) functionality which could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidative Stability: The thiophene ring is electron-rich and can be susceptible to oxidation, potentially forming sulfoxides or sulfones, which would significantly alter the molecule's properties.

  • Photostability: Fused aromatic systems can absorb UV radiation, which may lead to photodegradation. Encapsulation or formulation with light-protecting excipients may be necessary to improve the stability of bioactive compounds.[7]

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[8]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) and various organic solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Analysis: Construct a calibration curve from standards of known concentrations to calculate the solubility in each medium (e.g., in µg/mL or µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to solvent/buffer B Agitate at constant temp (24-48h) A->B C Centrifuge & Filter (0.22 µm) B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate concentration vs. calibration curve E->F

Workflow for Thermodynamic Solubility Assay.
Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating method is crucial to separate the intact drug from any potential degradation products.[6][11][12][13]

Methodology:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows good peak shape and retention for the parent compound. Mobile phase composition (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) and gradient elution should be optimized.

  • Forced Degradation Studies: Subject the compound (in solid state and in solution) to stress conditions to intentionally induce degradation.[14]

    • Acid Hydrolysis: 0.1 M HCl at 60-80°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60-80°C for 24-48 hours.

    • Oxidation: 3-30% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Stress: Dry heat (e.g., 80-100°C) for 48-72 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution is not occurring.

G cluster_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Validation A Develop RP-HPLC method (C18 column) B Prepare Compound Solutions A->B C Acid Stress (HCl, heat) B->C D Base Stress (NaOH, heat) B->D E Oxidative Stress (H₂O₂, RT) B->E F Thermal & Photo Stress (ICH Q1B) B->F G Analyze stressed samples by HPLC C->G D->G E->G F->G H Check peak resolution and purity (PDA) G->H I Validate Method (ICH Q2) H->I

Workflow for Stability-Indicating Method Development.

Biological Context: Kinase Inhibition and Signaling Pathways

Thienopyrimidine scaffolds are bioisosteres of purines and are frequently utilized in the design of kinase inhibitors for cancer therapy.[15][16] These inhibitors typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.

Recent studies have also revealed that some kinase inhibitors can induce the degradation of their target proteins, adding another layer to their mechanism of action.[11][13][17][18] This dual action of inhibition and degradation could lead to more profound and durable therapeutic effects.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver in many epithelial cancers.[19][20][21] Thienopyrimidine derivatives can inhibit EGFR, blocking downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 Activates Compound 4-Aminothieno[3,2-d]pyrimidine -7-carboxylic acid Derivative Compound->EGFR Inhibits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Inhibition of the EGFR Signaling Pathway.
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is essential for angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[9][22][23][24][25] Inhibiting VEGFR blocks this process, effectively starving the tumor.

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Compound 4-Aminothieno[3,2-d]pyrimidine -7-carboxylic acid Derivative Compound->VEGFR Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis Promotes

Inhibition of the VEGFR Signaling Pathway.
PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, metabolism, and survival and is frequently hyperactivated in cancer.[8][10][26] Thienopyrimidines have been developed as potent inhibitors of PI3K.

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Compound 4-Aminothieno[3,2-d]pyrimidine -7-carboxylic acid Derivative Compound->PI3K Inhibits PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth, Survival, Proliferation mTOR->Growth Promotes

Inhibition of the PI3K/AKT/mTOR Pathway.

Conclusion

This compound represents a valuable scaffold for the development of targeted therapies. While direct experimental data on its solubility and stability are not widely published, its structural features suggest pH-dependent aqueous solubility and potential for degradation via hydrolysis and oxidation. This guide provides the necessary framework and detailed experimental protocols for researchers to thoroughly characterize these critical properties. A comprehensive understanding of its physicochemical profile is essential to unlock its full therapeutic potential as a kinase inhibitor and to develop it into a viable clinical candidate.

References

Methodological & Application

Application Notes and Protocols for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a promising heterocyclic structure in the development of novel anticancer agents due to its structural similarity to purines, allowing it to interact with various biological targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for the investigation of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid and its derivatives in cancer cell lines. The information presented herein is synthesized from studies on closely related thienopyrimidine compounds and serves as a comprehensive guide for researchers. It is crucial to note that specific experimental conditions and observed effects should be validated for this compound.

Anticipated Applications in Cancer Research

Based on the activities of structurally related compounds, this compound is anticipated to be a valuable tool for:

  • Screening for anticancer activity against a panel of cancer cell lines.

  • Investigating the mechanism of action , including the inhibition of specific kinases and effects on signaling pathways.

  • Studying the induction of apoptosis, cell cycle arrest, and other forms of cell death .

  • Serving as a lead compound for the development of more potent and selective anticancer drugs .

Data Presentation: Antiproliferative Activity of Thienopyrimidine Derivatives

The following tables summarize the reported in vitro anticancer activities of various 4-amino-thienopyrimidine derivatives against several human cancer cell lines. This data provides a reference for the potential efficacy of this compound.

Table 1: IC50 Values of Selected 4-Amino-Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cell Lines

Compound IDModificationMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Selectivity Index (SI) vs. MCF-10A (Normal Breast Epithelial Cells)
Compound 2 2-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate0.013[1][2][3]0.056[1]15.8[1]
Compound 3 2-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate0.25[1]-19.3[1][2][3]
Thienopyrimidine 3 2-alkyl-4-amino-thieno[2,3-d]pyrimidine0.045[4]--
Thienopyrimidine 4 2-ethyl-4-amino-thieno[2,3-d]pyrimidine0.11[4]0.24[4]Higher selectivity to MCF-7[4]
Ester 2 2-alkyl-4-amino-thieno[2,3-d]pyrimidine-0.16[4]-

Table 2: IC50 Values of Thieno[2,3-d]pyrimidine Derivative 6j against Various Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µM)
HCT116 Colon0.6 - 1.2
HCT15 Colon0.6 - 1.2
LN-229 Brain0.6 - 1.2
GBM-10 Brain0.6 - 1.2
A2780 Ovarian0.6 - 1.2
OV2008 Ovarian0.6 - 1.2
CHO Normal Epithelial14 ± 1.3

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to assess the effect of a compound on cell viability.[6][7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_48_72h Incubate (48-72h) add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate (2-4h) add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_treatment Cell Treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab chemiluminescence Chemiluminescent Detection secondary_ab->chemiluminescence imaging_analysis Imaging and Analysis chemiluminescence->imaging_analysis Kinase_Inhibition_Pathway cluster_compound Compound Action cluster_kinases Target Kinases cluster_cellular_effects Cellular Effects compound 4-Aminothieno[3,2-d]pyrimidine- 7-carboxylic acid EGFR EGFR compound->EGFR VEGFR VEGFR compound->VEGFR AuroraK Aurora Kinases compound->AuroraK CDKs CDKs compound->CDKs proliferation Decreased Proliferation EGFR->proliferation angiogenesis Inhibited Angiogenesis VEGFR->angiogenesis mitotic_arrest Mitotic Arrest AuroraK->mitotic_arrest cell_cycle_arrest Cell Cycle Arrest CDKs->cell_cycle_arrest apoptosis Apoptosis proliferation->apoptosis mitotic_arrest->apoptosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for In Vitro Antiplasmodial Activity Screening of Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro screening of thienopyrimidine derivatives for their antiplasmodial activity. Thienopyrimidines have emerged as a versatile and promising scaffold in the search for new antimalarial agents, demonstrating activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, as well as against various life cycle stages of the parasite.[1][2][3][4]

Data Presentation: Antiplasmodial Activity and Cytotoxicity of Thienopyrimidine Derivatives

The following tables summarize the in vitro antiplasmodial activity (IC₅₀/EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of various thienopyrimidine derivatives against Plasmodium species and mammalian cell lines.

Table 1: Activity of Thieno[3,2-d]pyrimidinone Derivatives against P. falciparum

CompoundP. falciparum StrainIC₅₀ / EC₅₀ (nM)Cell LineCC₅₀ (µM)Selectivity Index (SI)Reference
Gamhepathiopine (M1)P. falciparum (Erythrocytic)45HepG2>50>1111[2]
P. falciparum (Liver)450HepG2>50>111[2]
Artemisinin-Resistant227---[2]
Lead Compound (57j)P. falciparum K135CHO15-50>428[1][4]
P. yoelii (Liver)35HepG215-50>428[1][4]
Chloro-analogue of Gamhepathiopine (5)P. falciparum K1-HepG2Moderate-[5][6]
P. berghei (Hepatic)~15 µMHepG2Moderate-[5]
Compound 58sP. falciparum K1 & NF54Strong ActivityCHO, Vero2.17-4.30-[4]
Compound 58tP. falciparum K1 & NF54Strong ActivityCHO, Vero2.17-4.30-[4]

IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀ / IC₅₀.

Table 2: Activity of Tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine Derivatives against P. falciparum

CompoundP. falciparum StrainIC₅₀ (µM)Cell LineCytotoxicitySelectivity Index (SI)Reference
F1 - F16 (Series)W2 (Chloroquine-Resistant)0.74 - 6.40A549, HeLaNon-cytotoxicSignificant[3][8]
F4W2 (Chloroquine-Resistant)0.75A549, HeLaNon-cytotoxicSignificant[3][8]
F16W2 (Chloroquine-Resistant)0.74A549, HeLaNon-cytotoxicSignificant[3][8]
Chloroquine (Reference)W2 (Chloroquine-Resistant)0.17---[3]

IC₅₀: Half-maximal inhibitory concentration. The W2 strain is chloroquine-resistant.[3][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard practices reported in the cited literature.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum. It relies on the fluorescence of SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.[9]

Materials:

  • P. falciparum culture (e.g., NF54, K1, W2 strains)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well microplates

  • Test compounds (thienopyrimidines) dissolved in DMSO

  • Artemisinin or Chloroquine (positive control)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the parasite culture to the ring stage.

  • Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Include wells for positive control (e.g., chloroquine) and negative control (no compound).

  • Assay Initiation: Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature. Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control. Determine the IC₅₀ values by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the viability of mammalian cells after exposure to the test compounds, providing the 50% cytotoxic concentration (CC₅₀). It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[9][10]

Materials:

  • Mammalian cell line (e.g., HepG2, CHO, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., cisplatin) and a negative control (vehicle only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the CC₅₀ values by plotting viability against the log of the compound concentration. The selectivity index (SI) can then be calculated as the ratio of CC₅₀ to IC₅₀.[10][11]

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for thienopyrimidine-based antimalarials.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Thienopyrimidine Derivatives Assay Antiplasmodial Assay (e.g., SYBR Green) Compound->Assay Cyto Cytotoxicity Assay (e.g., MTT) Compound->Cyto Culture P. falciparum Culture Culture->Assay Cells Mammalian Cell Line Cells->Cyto IC50 IC50 Determination Assay->IC50 CC50 CC50 Determination Cyto->CC50 SI Selectivity Index (SI = CC50/IC50) IC50->SI CC50->SI G cluster_parasite Plasmodium falciparum Thieno Thienopyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) Thieno->DHFR Inhibition Folate Folate Biosynthesis DHFR->Folate Growth Parasite Growth & Replication DNA DNA Synthesis Folate->DNA DNA->Growth

References

Functionalization of the Thieno[3,2-d]pyrimidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows it to interact with a wide range of biological targets. This has led to the development of numerous derivatives with potent activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the functionalization of the thieno[3,2-d]pyrimidine scaffold, aimed at facilitating the discovery of novel therapeutic agents.

Application Notes

The strategic functionalization of the thieno[3,2-d]pyrimidine scaffold is crucial for modulating its pharmacological profile. Key positions for modification include the C2, C4, C6, and C7 positions, each offering a unique vector for altering potency, selectivity, and pharmacokinetic properties. Common functionalization strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are extensively used to introduce aryl, heteroaryl, and amino substituents, respectively. These reactions are instrumental in exploring the structure-activity relationships (SAR) of various derivatives. For instance, Suzuki-Miyaura coupling has been employed to synthesize inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)[1].

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, often introduced at the C4 position, are susceptible to SNAr with various nucleophiles such as amines, alcohols, and thiols. This approach has been successfully used to generate libraries of 4-substituted thieno[3,2-d]pyrimidines with antiplasmodial activity[2].

  • Direct C-H Arylation: This modern synthetic method allows for the direct introduction of aryl groups at the C2 and C3 positions of the thiophene ring, offering a more atom-economical approach compared to traditional cross-coupling reactions[3].

  • Cyclization Reactions: The core scaffold itself is often constructed through cyclization of functionalized thiophene precursors. For example, 3-aminothiophene-2-carboxamides can be cyclized with various reagents to form the thieno[3,2-d]pyrimidin-4-one ring system[1][4].

The biological applications of functionalized thieno[3,2-d]pyrimidines are diverse. They have been identified as potent inhibitors of various kinases, including cyclin-dependent kinase 7 (CDK7) and phosphoinositide 3-kinase delta (PI3Kδ), which are key targets in oncology.[5][6] Furthermore, derivatives of this scaffold have shown promise as sirtuin (SIRT1/2/3) inhibitors, tubulin polymerization inhibitors, and antiplasmodial agents.[2][7][8]

Quantitative Data Summary

The following tables summarize the biological activities of representative functionalized thieno[3,2-d]pyrimidine derivatives.

Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
10b PI3Kδ112 ± 8SU-DHL-40.25[5]
BRD4-BD119 ± 1SU-DHL-60.5[5]
20 CDK7<10MDA-MB-4530.05[6]

Table 2: Sirtuin Inhibitory Activity of Thieno[3,2-d]pyrimidine-6-carboxamides

CompoundSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)Reference
11c 3.62.74.0[7]
28 5.23.16.5[7]
31 4.82.95.7[7]

Table 3: Antiplasmodial and Cytotoxic Activity of 4-Substituted Thieno[3,2-d]pyrimidines

CompoundP. falciparum (K1 strain) EC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)Reference
M1 0.02>25>1250[9]
1g 0.04>25>625[9]

Table 4: h-NTPDase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compoundh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)Reference
3j 0.62 ± 0.02---[10]
4d -0.33 ± 0.09--[10]
4c --0.13 ± 0.06-[10]
3b ---0.32 ± 0.10[10]

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ones via Cyclization

This protocol describes the synthesis of a thieno[3,2-d]pyrimidin-4-one derivative, a common precursor for further functionalization. The synthesis starts from methyl 3-amino-5-arylthiophene-2-carboxylate.[1]

Materials:

  • Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate

  • Formic acid

  • Microwave reactor

Procedure:

  • A mixture of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate and formic acid is subjected to microwave irradiation.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration and washed with a suitable solvent (e.g., diethyl ether) to afford the corresponding thieno[3,2-d]pyrimidin-4-one.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

This protocol details the introduction of an aryl group at the C6 position of the thieno[3,2-d]pyrimidine scaffold.[1]

Materials:

  • 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, the arylboronic acid, palladium catalyst, and base.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The solvent is added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, and the organic layer is extracted, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the C6-arylated thieno[3,2-d]pyrimidine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C4 Position

This protocol describes the substitution of a chlorine atom at the C4 position with an amine.[2]

Materials:

  • 4-Chloro-thieno[3,2-d]pyrimidine derivative

  • Primary or secondary amine

  • Base (e.g., triethylamine)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 4-chloro-thieno[3,2-d]pyrimidine derivative in the solvent in a reaction flask.

  • Add the amine and the base to the reaction mixture.

  • The mixture is heated to reflux and stirred for the required duration.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to obtain the 4-amino-thieno[3,2-d]pyrimidine derivative.

Visualizations

Signaling Pathway Diagram

PI3K_BET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation BET BET Proteins (BRD4) PolII RNA Pol II BET->PolII Recruitment MYC_mRNA MYC mRNA PolII->MYC_mRNA Transcription MYC_Gene MYC Gene MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation CellCycle Cell Cycle Progression & Proliferation MYC_Protein->CellCycle Promotion Thieno_PI3K_BET Thieno[3,2-d]pyrimidine Inhibitor (e.g., 10b) Thieno_PI3K_BET->PI3K Inhibition Thieno_PI3K_BET->BET Inhibition

Caption: Dual inhibition of PI3K and BET signaling pathways by a thieno[3,2-d]pyrimidine derivative.

Experimental Workflow Diagram

Synthesis_Workflow cluster_functionalization Functionalization Reactions Start Starting Material: 3-Aminothiophene-2-carboxylate Step1 Cyclization (e.g., with Formamide) Start->Step1 Intermediate1 Thieno[3,2-d]pyrimidin-4-one Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Step3c C-H Activation (with Aryl Halides) Intermediate1->Step3c Intermediate2 4-Chloro-thieno[3,2-d]pyrimidine Step2->Intermediate2 Step3a Suzuki Coupling (with Arylboronic Acid) Intermediate2->Step3a Step3b SNAr Reaction (with Amines) Intermediate2->Step3b Product_a C-Arylated Product Step3a->Product_a Product_b C4-Amino Product Step3b->Product_b Product_c C-Arylated Product Step3c->Product_c

Caption: General workflow for the synthesis and functionalization of the thieno[3,2-d]pyrimidine scaffold.

Logical Relationship Diagram

SAR_Logic cluster_positions Key Functionalization Positions cluster_modifications Chemical Modifications cluster_properties Resulting Properties Scaffold Thieno[3,2-d]pyrimidine Core C2 C2 Position C4 C4 Position C6 C6 Position Aryl Aryl/Heteroaryl Groups C2->Aryl Amino Amino Substituents C4->Amino Alkyl Alkyl Chains C4->Alkyl C6->Aryl Potency Biological Potency Aryl->Potency PK Pharmacokinetics (ADME) Aryl->PK Amino->Potency Selectivity Target Selectivity Amino->Selectivity Alkyl->PK

Caption: Structure-Activity Relationship (SAR) logic for thieno[3,2-d]pyrimidine functionalization.

References

Application Notes and Protocols for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. This document provides detailed application notes and protocols for the study of 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid and its derivatives as potential kinase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, the broader family of 4-aminothienopyrimidines has demonstrated significant activity against a range of important oncology and inflammatory targets. These notes are intended to guide researchers in the evaluation of this compound class against various protein kinases.

The 4-amino group is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. Variations at other positions of the thieno[3,2-d]pyrimidine core allow for the modulation of potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety at the 7-position offers a potential vector for further chemical modification to enhance these properties or to introduce probes for mechanistic studies.

Kinase Inhibition Data for Thienopyrimidine Derivatives

The following table summarizes the inhibitory activities of various derivatives of the thienopyrimidine scaffold against several protein kinases. This data illustrates the potential of this chemical class as a source of potent kinase inhibitors.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Assay Type / Cell Line
Thieno[2,3-d]pyrimidine Derivative 1 Tie-270Biochemical Assay
Thieno[2,3-d]pyrimidine Derivative 2 Aurora B0.2Biochemical Assay
Thieno[2,3-d]pyrimidine Derivative 3 Aurora B3.8Biochemical Assay
Thieno[2,3-d]pyrimidine Derivative 4 EGFR/HER2Nanomolar rangeBiochemical Assay
5-Arylthieno[2,3-d]pyrimidine 1 EGFR-TK-MCF-7 cells (IC50 = 9.1 nM)
5-Arylthieno[2,3-d]pyrimidine 2 EGFR-TK-MCF-7 cells (IC50 = 28.0 nM)
Thieno[2,3-d]pyrimidine Derivative (IV) VEGF/KDR, PDGF Receptor3Biochemical Assay
Compound 17f VEGFR-2230Biochemical Assay
Compound 17f --HCT-116 cells (IC50 = 2.8 µM)
Compound 17f --HepG2 cells (IC50 = 4.1 µM)
Compound 3b d-dopachrome tautomerase7,200Biochemical Assay
Compound 5o TTK23Biochemical Assay
Compound 7x CDK4/CYCLIN D1-Apoptosis induction at 30-100 nM

Note: The specific structures for each derivative can be found in the cited literature. This table is intended to be representative of the activity of the thienopyrimidine class.

Signaling Pathways

Thienopyrimidine derivatives have been shown to inhibit kinases involved in critical cellular signaling pathways implicated in cancer and other diseases. Below are diagrams representing simplified versions of such pathways that can be targeted by inhibitors based on the 4-aminothieno[3,2-d]pyrimidine scaffold.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Aminothieno[3,2-d]pyrimidine -7-carboxylic acid (or derivative) Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibitor 4-Aminothieno[3,2-d]pyrimidine -7-carboxylic acid (or derivative) Inhibitor->mTORC1

Caption: Overview of the PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

The following are general protocols for assessing the kinase inhibitory activity of this compound and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (or derivative) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to create a 10-point dose-response curve.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the assay buffer.

    • Add 25 µL of the kinase reaction mixture to each well.

    • Prepare a master mix of ATP at a concentration close to its Km for the specific kinase.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Mix gently by shaking the plate for 30 seconds.

  • Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 50 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start CompoundPrep Prepare serial dilutions of test compound in DMSO Start->CompoundPrep PlateSetup Add compound dilutions to 384-well plate CompoundPrep->PlateSetup KinaseMix Add kinase and substrate mixture to wells PlateSetup->KinaseMix ReactionStart Initiate reaction with ATP KinaseMix->ReactionStart Incubation Incubate at 30°C for 1-2 hours ReactionStart->Incubation Detection Add ATP detection reagent Incubation->Detection ReadPlate Measure luminescence Detection->ReadPlate DataAnalysis Calculate % inhibition and determine IC50 ReadPlate->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include wells with medium containing DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to native purines, allowing them to interact with a wide range of biological targets.[1] Numerous studies have demonstrated their potential as anticancer agents, with activities attributed to mechanisms such as the induction of apoptosis, oxidative stress, and mitotic catastrophe.[2][3] Furthermore, specific derivatives have been shown to inhibit key signaling pathways involved in tumor growth and proliferation, including those mediated by protein kinases like EGFR, VEGFR-2, and PI3Kα.[4][5][6][7]

This document provides a detailed experimental framework for assessing the antiproliferative effects of novel thienopyrimidine derivatives, from initial cytotoxicity screening to more in-depth mechanistic studies.

Overall Experimental Workflow

The evaluation of thienopyrimidine derivatives follows a logical progression from broad screening to specific mechanism-of-action studies. The typical workflow involves an initial assessment of cytotoxicity across a panel of cancer cell lines, followed by more detailed investigations into the cellular processes affected, such as cell cycle progression and apoptosis. Finally, mechanistic studies can elucidate the specific molecular targets and signaling pathways modulated by the compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification A Select & Culture Cancer & Normal Cell Lines C Dose-Response Treatment (e.g., 0.1 - 100 µM) A->C B Prepare Thienopyrimidine Compound Library B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Calculate IC50 Values D->E F Cell Cycle Analysis (Flow Cytometry) E->F E->F G Apoptosis Assay (Annexin V/PI Staining) E->G E->G H Clonogenic (Colony Formation) Assay E->H E->H I Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, PI3K) F->I J Western Blot Analysis of Signaling Pathways F->J F->J K Molecular Docking Studies F->K G->I G->J G->J G->K H->I H->J H->K I->K J->I

Caption: High-level workflow for antiproliferative testing of thienopyrimidines.

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Activity by MTT Assay

This protocol is a primary screening assay to determine the concentration of a thienopyrimidine compound that inhibits the metabolic activity of cancer cells by 50% (IC50). The MTT assay is a widely used colorimetric method for assessing cell viability.[8][9]

Objective: To quantify the dose-dependent cytotoxic/antiproliferative effect of thienopyrimidine compounds on various cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., HCT-116, MCF-7, PC-3) and a non-malignant control cell line (e.g., CHO, MCF-10A).[2][11]

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Thienopyrimidine compounds dissolved in DMSO (stock solution, e.g., 10 mM).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time can be optimized based on the cell doubling time.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Plot the % Viability against the log-concentration of the compound.

  • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of thienopyrimidine compounds on cell cycle progression. It helps to identify if the antiproliferative activity is due to cell cycle arrest at a specific phase (G1, S, or G2/M).[6]

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with thienopyrimidine compounds.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Materials:

  • 6-well plates.

  • Thienopyrimidine compounds.

  • PBS.

  • Trypsin-EDTA.

  • Cold 70% ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed 2x10^5 to 5x10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with the thienopyrimidine compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Many thienopyrimidine derivatives exert their anticancer effects by inducing apoptosis.[2][6]

Objective: To determine if the thienopyrimidine compounds induce programmed cell death (apoptosis).

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 2, steps 1-2).

  • Cell Harvesting: Collect all cells (adherent and floating) into a tube.

  • Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

Data Analysis:

  • Create a quadrant plot using flow cytometry software.

  • Quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic, necrotic).

  • Compare the percentage of apoptotic cells in the treated samples to the vehicle control.

Mechanistic Studies & Signaling Pathways

Thienopyrimidines often target protein kinases involved in cell proliferation and survival.[13] Investigating their effect on specific signaling pathways can elucidate their mechanism of action. The PI3K-Akt-mTOR pathway is a frequent target for this class of compounds.[5]

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation promotes Thieno Thienopyrimidine Derivative Thieno->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway inhibited by thienopyrimidines.

Suggested Approach: Western Blotting

  • Objective: To measure changes in the expression and phosphorylation status of key proteins in a signaling pathway after compound treatment.

  • Method: Treat cells with the thienopyrimidine compound. Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) followed by secondary antibodies.

  • Analysis: Compare the band intensities between treated and control samples to determine if the compound inhibits the phosphorylation (activation) of key signaling proteins.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Antiproliferative Activity (IC50) of Thienopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM) ± SDSelectivity Index*
Thieno-001HCT-116 (Colon)1.2 ± 0.211.7
Thieno-001MCF-7 (Breast)0.8 ± 0.117.5
Thieno-001PC-3 (Prostate)2.5 ± 0.45.6
Thieno-001CHO (Normal)14.0 ± 1.3-
DoxorubicinHCT-116 (Colon)0.5 ± 0.054.0
DoxorubicinCHO (Normal)2.0 ± 0.3-

*Selectivity Index = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher value indicates greater selectivity for cancer cells.[11][14]

Table 2: Effect of Thieno-001 (1.5 µM) on HCT-116 Cell Cycle Distribution after 24h

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 3.128.4 ± 2.516.4 ± 1.9
Thieno-00125.1 ± 2.815.7 ± 2.159.2 ± 4.5

Data presented as Mean ± SD from three independent experiments.

References

Application Notes and Protocols for Molecular Docking Studies of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural similarity to purines, enabling it to effectively interact with the ATP-binding sites of numerous protein kinases.[1][2] This has led to the extensive development of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various kinases implicated in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[1][3][4] Molecular docking is a powerful computational tool that plays a crucial role in the rational design and discovery of novel thieno[2,3-d]pyrimidine-based inhibitors by predicting their binding modes and affinities within the active site of a target protein.[1][5]

These application notes provide a comprehensive overview and detailed protocols for performing molecular docking studies on thieno[2,3-d]pyrimidine derivatives targeting key protein kinases.

Key Protein Targets for Thieno[2,3-d]pyrimidine Derivatives

Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives. Some of the key protein targets that have been successfully investigated include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a central role in cell growth and proliferation.[2][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[4][7][8]

  • Phosphoinositide 3-kinase (PI3K): A lipid kinase involved in cell growth, proliferation, and survival.[3]

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling pathways that can contribute to cancer development.[9]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.[10]

  • Topoisomerase II: An enzyme that plays a critical role in managing DNA topology and is a validated target for cancer therapy.[11]

Experimental Protocols: Molecular Docking Workflow

The following section outlines a detailed, step-by-step protocol for conducting molecular docking studies of thieno[2,3-d]pyrimidine derivatives.

Protein Preparation
  • Selection and Retrieval:

    • Identify the Protein Data Bank (PDB) ID of the target protein. For example, EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 4ASD), or PI3K (PDB ID: 4A24).

    • Download the protein structure in PDB format from the RCSB Protein Data Bank.

  • Preparation using Molecular Operating Environment (MOE) or similar software:

    • Load the PDB file into the software.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Correct for any structural issues such as missing atoms or incomplete residues.

    • Protonate the protein structure at a physiological pH (e.g., 7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • 3D Structure Generation:

    • Draw the 2D structures of the thieno[2,3-d]pyrimidine derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures.

  • Energy Minimization:

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94x) to obtain a low-energy conformation.

Molecular Docking
  • Active Site Definition:

    • Identify the amino acid residues that constitute the binding site of the target protein. This is often guided by the position of the co-crystallized ligand in the PDB structure.

    • Define the docking grid box around the active site, ensuring it is large enough to accommodate the thieno[2,3-d]pyrimidine derivatives.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, MOE-Dock, or Glide.

    • Set the docking parameters. For instance, in an induced-fit docking protocol, allow for receptor flexibility during the refinement stage.[10]

    • The placement methodology can be set to a triangle matcher, with an initial scoring function like London dG.[10] A forcefield is typically applied for post-placement refinement to improve the accuracy of the binding poses.[10]

    • Execute the docking run, which will generate multiple binding poses for each ligand.

Analysis of Docking Results
  • Scoring and Ranking:

    • Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the compounds. A more negative score generally indicates a more favorable binding affinity.

    • Examine the top-ranked poses for each ligand.

  • Interaction Analysis:

    • Visualize the binding mode of the thieno[2,3-d]pyrimidine derivatives within the protein's active site.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.

    • Correlate the docking results with the experimental biological data (e.g., IC50 values) to validate the docking protocol and understand the structure-activity relationships.

Data Presentation: Docking Scores and Biological Activity

The following table summarizes representative quantitative data from molecular docking studies of thieno[2,3-d]pyrimidine derivatives against various protein targets.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
Compound 18 VEGFR-2---22.710.084[4]
Sorafenib VEGFR-2---21.77-[4]
Compound 5b EGFR (WT)---0.037[6][12]
Compound 5b EGFR (T790M)---0.204[6][12]
Compound 8 Topoisomerase IIα---41.67[11]
Etoposide Topoisomerase IIα---99.86[11]
Compound VIb PI3Kβ---72% inhibition[3]
Compound VIb PI3Kγ---84% inhibition[3]
Unnamed JAK25AEP, 4C62, 3ZMM--8.001 (HepG-2)[9]
Compound 17f VEGFR-2---0.23[8]
KD-8 KRAS G12D---2.1 (average)[13]
Compound 10e EGFR---14.5 (MCF-7)[2][14]

Mandatory Visualizations

Experimental Workflow

G Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepProtein Protein Preparation (Remove water, add hydrogens, energy minimization) PDB->PrepProtein Ligands Thieno[2,3-d]pyrimidine Derivatives (2D/3D) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands Grid Grid Box Generation (Define Active Site) PrepProtein->Grid Dock Molecular Docking (Generate Poses) PrepLigands->Dock Grid->Dock Score Scoring & Ranking (Binding Energy) Dock->Score Analysis Interaction Analysis (H-bonds, Hydrophobic) Score->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Signaling Pathway

G Simplified EGFR Signaling Pathway EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 P Thieno Thieno[2,3-d]pyrimidine Derivative Thieno->EGFR Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Application Notes and Protocols for 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1] These molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound available as a building block for the synthesis of such protein degraders.[2][3] Its thieno[3,2-d]pyrimidine core is a scaffold found in various kinase inhibitors, suggesting its potential as a warhead for targeting protein kinases. The carboxylic acid functional group provides a convenient handle for conjugation to a linker, which can then be attached to an E3 ligase ligand to form a complete PROTAC.

While 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is classified as a protein degrader building block, specific examples of its incorporation into published PROTACs with corresponding degradation data are not extensively documented in the scientific literature. However, based on the principles of PROTAC design and the chemical features of this molecule, we present the following application notes and protocols to guide its use in the development of novel protein degraders.

Hypothetical Application: Targeting a Protein Kinase for Degradation

For the purpose of these application notes, we will consider a hypothetical scenario where 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is used as a warhead to target a protein kinase (PK) for degradation via the Cereblon (CRBN) E3 ligase.

PROTAC-Mediated Degradation Pathway

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

PROTAC_Pathway PROTAC PK-PROTAC-CRBN Ternary Complex POI Protein Kinase (PK) Ub Ubiquitin PROTAC->Ub  Polyubiquitination POI->PROTAC Proteasome 26S Proteasome POI->Proteasome  Targeting E3 CRBN E3 Ligase E3->PROTAC Degraded Degraded PK Fragments Proteasome->Degraded Degradation

Figure 1: PROTAC-mediated protein kinase degradation pathway.

Data Presentation: Hypothetical Degradation Performance

The following table summarizes hypothetical quantitative data for a PROTAC synthesized using 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid. This data is for illustrative purposes to demonstrate how the performance of such a degrader would be characterized.

ParameterValueDescription
Binding Affinity (Kd) to PK 50 nMDissociation constant for the binding of the PROTAC to the target protein kinase, typically measured by techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Binding Affinity (Kd) to CRBN 250 nMDissociation constant for the binding of the PROTAC to the Cereblon E3 ligase.
DC50 25 nMThe concentration of the PROTAC required to degrade 50% of the target protein kinase in a specific cell line after a defined period (e.g., 24 hours).
Dmax >95%The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.
Cellular Permeability (Papp) 5 x 10-6 cm/sApparent permeability coefficient, indicating the ability of the PROTAC to cross cell membranes.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a PROTAC utilizing 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid are provided below. These are generalized protocols that may require optimization for specific target proteins and cell lines.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid to an amine-functionalized linker, followed by conjugation to an E3 ligase ligand.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid - Amine-Linker-E3 Ligand coupling Amide Coupling (e.g., HATU, DIPEA in DMF) start->coupling reaction Reaction at Room Temperature (2-16 hours) coupling->reaction purification Purification (e.g., Preparative HPLC) reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization final_product Final PROTAC characterization->final_product

Figure 2: General workflow for PROTAC synthesis.

Materials:

  • 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid

  • Amine-functionalized linker pre-conjugated to an E3 ligase ligand (e.g., a pomalidomide derivative with a PEG linker and a terminal amine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Coupling Reagent Addition: To this solution, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Addition of Linker-E3 Ligand: Add the amine-functionalized linker-E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy. Lyophilize the pure fractions to obtain a solid product.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is for quantifying the degradation of the target protein kinase in a cellular context.

Materials:

  • Cell line expressing the target protein kinase

  • The synthesized PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein kinase

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax.

Conclusion

4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid represents a versatile building block for the synthesis of novel protein degraders, particularly those targeting protein kinases. The provided protocols and conceptual framework offer a starting point for researchers to explore its potential in developing new therapeutics based on targeted protein degradation. Careful optimization of the linker and E3 ligase ligand will be crucial for achieving potent and selective degradation of the desired protein of interest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-substituted thieno[3,2-d]pyrimidines. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing 4-substituted thieno[3,2-d]pyrimidines?

A1: The predominant and most versatile synthetic route involves a multi-step process. It begins with the construction of a thieno[3,2-d]pyrimidin-4(3H)-one core, which is then activated at the 4-position via chlorination. This key intermediate, 4-chlorothieno[3,2-d]pyrimidine, serves as a substrate for introducing a wide array of substituents through nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions.[1][2][3][4]

Q2: How is the initial thieno[3,2-d]pyrimidin-4(3H)-one scaffold typically prepared?

A2: The thieno[3,2-d]pyrimidin-4-one core is most commonly synthesized by the cyclization of 3-amino-thiophene-2-carboxylate or 3-amino-thiophene-2-carboxamide derivatives.[5][6] These precursors are often reacted with one-carbon sources like formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrimidinone ring.[5][6]

Q3: What are the primary methods for introducing substituents at the C4 position?

A3: There are two main strategies for functionalizing the C4 position after converting the pyrimidinone to 4-chlorothieno[3,2-d]pyrimidine:

  • Nucleophilic Aromatic Substitution (SₙAr): This is the most direct method, where the chlorine atom is displaced by various nucleophiles. It is widely used to introduce O-alkyl/aryl, S-aryl, and N-alkyl/aryl moieties.[1][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: For forming C-C or more complex C-N bonds, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are employed.[3][8] These methods allow for the introduction of aryl, heteroaryl, and alkynyl groups.

Q4: Is the 4-chlorothieno[3,2-d]pyrimidine intermediate stable?

A4: 4-Chlorothieno[3,2-d]pyrimidine is a reactive intermediate. While it can be isolated and stored, it may be sensitive to moisture and should be handled accordingly. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[9] Due to its reactivity, it is often used in the subsequent substitution step without extensive purification.

Troubleshooting Guides

Problem 1: Low Yield During Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one
Symptom Possible Cause Suggested Solution
Incomplete conversion to 4-chloro product (starting material remains).Insufficient chlorinating agent or reaction time.Increase the equivalents of the chlorinating agent (e.g., POCl₃ or oxalyl chloride/DMF).[1][10] Extend the reaction time or moderately increase the temperature, monitoring by TLC or LC-MS.
Significant decomposition or formation of dark, insoluble byproducts.Reaction temperature is too high or reaction time is too long.Perform the reaction at a lower temperature (e.g., starting at 0 °C before heating).[1][10] Quench the reaction as soon as the starting material is consumed to avoid product degradation.
Difficulty in isolating the product after aqueous workup.Hydrolysis of the 4-chloro product back to the starting pyrimidinone.After quenching, ensure the extraction is performed promptly with a suitable organic solvent like dichloromethane.[10] Minimize contact time with the aqueous phase.
Problem 2: Inefficient Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position
Symptom Possible Cause Suggested Solution
No or low conversion to the desired 4-substituted product.Poor nucleophilicity of the incoming group.For weak nucleophiles like phenols or some amines, add a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) to deprotonate the nucleophile and increase its reactivity.[1][8]
Steric hindrance from the nucleophile or substrate.Increase the reaction temperature (conventional heating or microwave irradiation can be effective).[8] Switch to a less sterically hindered solvent.
Formation of side products, such as 2,4-disubstituted pyrimidines.Lability of other groups on the pyrimidine ring.This is more common with certain substrates. For instance, a 2-methylthio group can sometimes be displaced.[11] Use milder reaction conditions (lower temperature, weaker base) if possible to improve selectivity.
Problem 3: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (only starting materials present).Inactive catalyst or inappropriate ligand.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[3][8] The choice of ligand is critical, especially for Buchwald-Hartwig aminations.
Unsuitable base or solvent.The base is crucial for the catalytic cycle. Test different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, Dioxane, DMF).[3][8] Ensure all reagents and solvents are anhydrous.
Dehalogenation of the starting material (loss of chlorine).Presence of reducing agents or protic sources.Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents to minimize proton sources that can lead to hydrodehalogenation.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Cross-Coupling Conditions This table summarizes the optimization of reaction conditions for the coupling of 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one with p-toluidine, which provides a model for C-N bond formation on the thienopyrimidine scaffold.

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene11075
2Pd₂(dba)₃ (5)Xantphos (10)K₃PO₄Toluene11060
3Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene11080
4Pd(OAc)₂ (5)RuPhos (10)Cs₂CO₃Toluene11085
5Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Toluene11090
6Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Toluene11088
Data adapted from a study on palladium-catalyzed reactions on the thienopyrimidine series.[3]

Experimental Protocols

Protocol 1: Synthesis of N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (Key Intermediate)

This protocol describes the chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one core.[1]

  • To a cold solution (0 °C) of 2-tert-butylamino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (1 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile (CH₃CN), slowly add phosphorus oxychloride (POCl₃, 5.5 eq) over 2 hours.

  • After the addition, heat the mixture to 80-85 °C and stir for 18 hours.

  • Cool the reaction mixture to 40 °C and then carefully quench by pouring it into water (approx. 130 mL per gram of starting material).

  • Stir the resulting suspension for 2 hours.

  • Collect the precipitate by filtration and wash thoroughly with water. The crude product can be used directly or purified further.

Protocol 2: Synthesis of 4-Arylether Derivatives via SₙAr

This protocol details the substitution of the 4-chloro group with a phenol.[1][7]

  • Dissolve the appropriate phenol (1 eq) and potassium carbonate (K₂CO₃, 1.1 eq) in dimethylformamide (DMF) and stir the mixture for 15 minutes at room temperature.

  • Add the 4-chlorothieno[3,2-d]pyrimidine derivative (1 eq) to the mixture.

  • Heat the reaction to 130 °C for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer multiple times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of 4-Aryl Derivatives via Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond at the C4 position.[8]

  • To a reaction vessel, add the 4-chlorothieno[3,2-d]pyrimidine derivative (1 eq), the desired boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a solvent mixture of tetrahydrofuran (THF) and 1M aqueous potassium carbonate (K₂CO₃) solution.

  • Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitor by TLC).

  • After cooling, partition the mixture between water and an organic solvent (e.g., EtOAc).

  • Separate the organic layer, dry it over a drying agent, and concentrate it.

  • Purify the residue by column chromatography to obtain the 4-arylthieno[3,2-d]pyrimidine.

Visualizations

G cluster_start Starting Materials cluster_core Core Synthesis cluster_activation Activation Step cluster_diversification C4-Substitution Reactions cluster_final Final Products A 3-Amino-thiophene- 2-carboxylate B Thieno[3,2-d]pyrimidin- 4(3H)-one A->B Cyclization (e.g., Formic Acid) C 4-Chlorothieno[3,2-d]- pyrimidine B->C Chlorination (e.g., POCl₃) D SₙAr Reaction (Nucleophiles: R-NH₂, R-OH, R-SH) C->D E Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald) C->E F 4-Substituted Thieno[3,2-d]pyrimidines D->F E->F

Caption: General workflow for synthesizing 4-substituted thieno[3,2-d]pyrimidines.

G Start Low Yield in SₙAr Reaction Q1 Is starting material (4-chloro derivative) consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Check_Decomp Check for product decomposition or side products A1_Yes->Check_Decomp Troubleshoot_Reactivity Issue with Reactivity A1_No->Troubleshoot_Reactivity Q2 Is the nucleophile weak (e.g., phenol)? Troubleshoot_Reactivity->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Add_Base Add a non-nucleophilic base (e.g., K₂CO₃) A2_Yes->Add_Base Increase_Temp Increase reaction temperature or use microwave irradiation A2_No->Increase_Temp G cluster_main Key Intermediate cluster_products 4-Substituted Products Intermediate 4-Chlorothieno[3,2-d]pyrimidine Amino 4-Amino- (R-NH₂) Intermediate->Amino SₙAr / Buchwald [Base] Alkoxy 4-Alkoxy/Aryloxy- (R-OH) Intermediate->Alkoxy SₙAr [Base] Alkylthio 4-Alkylthio/Arylthio- (R-SH) Intermediate->Alkylthio SₙAr [Base] Aryl 4-Aryl- (Ar-B(OH)₂) Intermediate->Aryl Suzuki Coupling [Pd Catalyst, Base] Alkynyl 4-Alkynyl- (R-C≡CH) Intermediate->Alkynyl Sonogashira Coupling [Pd/Cu Catalysts, Base]

References

Technical Support Center: Optimizing Reaction Conditions for Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thienopyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thienopyrimidine derivatives, providing potential causes and actionable solutions.

1. Why is the yield of my initial 2-aminothiophene synthesis (Gewald reaction) low?

Low yields in the Gewald reaction can stem from several factors, including suboptimal reaction conditions and reagent quality.[1][2]

Troubleshooting Steps:

  • Catalyst Inactivity: The amine catalyst (e.g., triethylamine, morpholine) is crucial for the reaction.[3][4] Ensure it is fresh and not degraded. If using a solid-supported catalyst, it may require activation or replacement.[5]

  • Reaction Temperature and Time: The Gewald reaction is often temperature-sensitive. While some variations proceed at room temperature, others require heating to reflux.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a couple of hours to overnight.[1][3] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[7][8]

  • Reagent Purity: The purity of the starting materials (ketone/aldehyde, active methylene nitrile, and sulfur) is critical. Impurities can lead to unwanted side reactions.

  • Solvent Choice: Ethanol is a commonly used solvent, but its polarity may not be optimal for all substrates.[3] Experimenting with other solvents or solvent-free conditions might improve yields.[6]

2. What are common side products in the synthesis of thienopyrimidines and how can I minimize them?

Side product formation is a common issue that can complicate purification and reduce yields.

Troubleshooting Steps:

  • Incomplete Cyclization: During the formation of the pyrimidine ring, incomplete cyclization can leave starting materials or intermediates in the final product.[1]

    • Solution: Ensure adequate reaction time and temperature. For cyclization with formamide, refluxing for several hours is often necessary.[4][8] The use of a catalyst, such as a Brønsted or Lewis acid, can facilitate the final cyclization and dehydration steps.[1]

  • Formation of Isomers: When synthesizing substituted thienopyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.

    • Solution: The use of appropriate protecting groups or directing groups on the starting materials can enhance the regioselectivity of the reaction.[9]

  • Hydrolysis of Intermediates: Some intermediates, particularly amidines, can be sensitive to moisture.

    • Solution: Ensure strictly anhydrous reaction conditions, especially when working with moisture-sensitive reagents.[1]

3. I'm having difficulty purifying my thienopyrimidine derivative. What are the best practices?

Purification can be challenging due to the presence of closely related side products or unreacted starting materials.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying solid thienopyrimidine derivatives.[10]

    • Solvent Selection: The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[11][12] Common solvents for recrystallization include ethanol, ethanol/water mixtures, and N,N-dimethylformamide (DMF).[8][13]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding activated charcoal.[10] Allow the solution to cool slowly to form well-defined crystals. The purified product can then be collected by vacuum filtration.[10]

  • Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility profiles, column chromatography is a viable alternative.[9]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: The choice of eluent depends on the polarity of the compound. A gradient of hexane and ethyl acetate is a common starting point.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthetic routes to thienopyrimidine derivatives, allowing for easy comparison of reaction conditions and their impact on yield.

Table 1: Gewald Reaction for 2-Aminothiophene Synthesis

Starting Ketone/AldehydeActive Methylene NitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileTriethylamineEthanolReflux1-2Not specified[3]
VariousMalononitrileK2CO3Not specifiedRoom TempNot specifiedNot specified[5]
PhenylacetaldehydeMalononitrileMorpholineEthanol70 (Microwave)0.3390[4][14]

Table 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one Derivatives

2-Aminothiophene DerivativeCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamideFormamideReflux1.592[8]
Methyl 2-aminothiophene-3-carboxylateUreaUrea (neat)2002Not specified[15]
2-aminothiophene-3-carboxamideTriethyl orthoformateNot specifiedNot specifiedNot specified65[16]
N-acylaminothiophenes25% AmmoniaSealed vial105363[6]
N-acylaminothiophenes30% AmmoniaRoom Temp6-828-60[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of thienopyrimidine derivatives.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction [3]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[17][18]thieno[2,3-d]pyrimidin-4-one [8]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

Procedure:

  • A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.

  • The reaction mixture is then left to cool to room temperature overnight.

  • The solid that forms is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to yield fine pale brown needles.

Protocol 3: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine [15]

Materials:

  • Thieno[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) and phosphorus oxychloride (100 mL) is refluxed for 10 hours, during which a clear solution should form.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice.

  • The resulting mixture is extracted with chloroform.

  • The chloroform phase is isolated, washed with water until neutral, and then dried over anhydrous sodium sulfate.

  • The chloroform is evaporated in vacuo, and the solid residue is recrystallized from ethanol.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of thienopyrimidine derivatives.

experimental_workflow cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Pyrimidine Ring Formation start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) reagents Catalyst (e.g., Triethylamine) Solvent (e.g., Ethanol) reaction_g Reaction (Heating/Reflux) start->reaction_g reagents->reaction_g Add workup_g Workup (Cooling, Filtration) reaction_g->workup_g Monitor by TLC intermediate 2-Aminothiophene Derivative workup_g->intermediate cyclizing_agent Cyclizing Agent (e.g., Formamide, Urea) reaction_c Reaction (Heating/Reflux) intermediate->reaction_c cyclizing_agent->reaction_c Add workup_c Workup (Cooling, Filtration) reaction_c->workup_c Monitor by TLC purification Purification (Recrystallization) workup_c->purification product Thienopyrimidine Derivative purification->product

General workflow for the two-step synthesis of thienopyrimidine derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Gewald Reaction cause1 Catalyst Inactivity problem->cause1 cause2 Suboptimal Temperature/Time problem->cause2 cause3 Impure Reagents problem->cause3 cause4 Incorrect Solvent problem->cause4 solution1 Use fresh catalyst Consider solid-supported catalyst cause1->solution1 solution2 Optimize temperature (RT to reflux) Monitor reaction by TLC Consider microwave irradiation cause2->solution2 solution3 Use high-purity starting materials cause3->solution3 solution4 Experiment with different solvents Consider solvent-free conditions cause4->solution4

Troubleshooting guide for low yield in the Gewald reaction.

purification_workflow cluster_recrystallization Recrystallization Steps start Crude Thienopyrimidine Product decision1 Is the product a solid? start->decision1 recrystallization Recrystallization decision1->recrystallization Yes column Column Chromatography decision1->column No step1 Select appropriate solvent recrystallization->step1 end Pure Product column->end step2 Dissolve in minimum hot solvent step1->step2 step3 Cool slowly to crystallize step2->step3 step4 Collect by vacuum filtration step3->step4 step4->end

Decision workflow for the purification of thienopyrimidine derivatives.

References

Technical Support Center: Overcoming Poor Solubility of Thienopyrimidine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of thienopyrimidine compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many thienopyrimidine compounds exhibit poor water solubility?

A1: The poor aqueous solubility of thienopyrimidine compounds often stems from their molecular structure. These molecules typically feature a fused heterocyclic ring system, which can lead to a rigid and planar structure. This planarity can promote strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound. Furthermore, many thienopyrimidine derivatives possess lipophilic (fat-loving) characteristics, contributing to their limited solubility in aqueous solutions.[1]

Q2: What is the first step I should take when encountering a solubility issue with a thienopyrimidine compound?

A2: The initial and most critical step is to determine the compound's solubility profile in a variety of common laboratory solvents. This should include organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, as well as aqueous buffers at different pH values. This preliminary assessment is crucial for preparing stock solutions and designing further experiments.[1] A high-concentration stock solution is typically first prepared in an organic solvent like DMSO, which is then serially diluted into the aqueous experimental medium.[1]

Q3: My thienopyrimidine compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution is a common challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media or an intermediate buffer, then add this to the final volume.

  • Slow Addition and Mixing: Add the compound solution dropwise to the assay medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of the compound upon dilution.

Q4: Can adjusting the pH of the assay buffer improve the solubility of my thienopyrimidine compound?

A4: Yes, for thienopyrimidine compounds with ionizable functional groups, modifying the pH of the buffer can significantly enhance solubility. For instance, a compound with a basic moiety will be more soluble in an acidic buffer. Determining the pKa of your compound is essential to understand how pH will influence its charge and, consequently, its solubility.[1]

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Possible Cause Troubleshooting Steps & Solutions
Compound precipitates immediately upon addition to aqueous buffer. The final concentration exceeds the compound's kinetic solubility. The rapid shift from an organic solvent to an aqueous environment causes the compound to "crash out."- Reduce Final Concentration: Lower the final concentration of the thienopyrimidine compound in the assay to below its solubility limit.[2]- Optimize Co-solvent Percentage: Keep the final DMSO concentration low (<0.5%).[2]- Use a Stepwise Dilution Protocol: Create an intermediate dilution in a solvent mixture before the final dilution into the aqueous buffer.
Compound precipitates over the course of a long incubation period (e.g., in cell culture). The compound may be unstable in the aqueous medium over time. The concentration may be above the thermodynamic solubility limit, leading to gradual precipitation.- Assess Compound Stability: Determine the stability of the thienopyrimidine in the assay medium over the experiment's duration.- Consider Formulation Strategies: For longer-term experiments, consider using solubilizing agents like cyclodextrins or lipid-based formulations to maintain solubility.
Inconsistent or non-reproducible assay results. The compound is not fully dissolved or is precipitating in some wells but not others, leading to variable effective concentrations.- Determine Kinetic Solubility: Experimentally determine the kinetic solubility of the compound in your specific assay buffer to establish a reliable working concentration range.- Prepare Fresh Stock Solutions: Use freshly prepared stock solutions to avoid issues with compound degradation or precipitation in the stock.- Incorporate Sonication: Briefly sonicate the stock solution before dilution and the final diluted solution to aid in dissolution.[2]

Strategies for Enhancing Thienopyrimidine Solubility

For challenging compounds, several formulation strategies can be employed to improve solubility and ensure reliable results in biological assays.

Use of Co-solvents

Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.

Co-solvent Typical Final Concentration in Assay Considerations
Dimethyl Sulfoxide (DMSO) < 0.5%Widely used but can be toxic to cells at higher concentrations.[2]
Ethanol < 1%Can be a suitable alternative to DMSO for sensitive cell lines, but volatility can be a concern.
Polyethylene Glycol (PEG) VariesHigher molecular weight PEGs can be effective, but their impact on the biological assay must be validated.
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[3] This can significantly increase the aqueous solubility of thienopyrimidine compounds.

Table of Solubility Enhancement with Cyclodextrins for Pyrimidine Derivatives:

Compound ClassCyclodextrin UsedSolubility EnhancementReference
Pyrazolo[3,4-d]pyrimidines2-hydroxypropyl-β-cyclodextrin (HPβCD)100 to 1000-fold increase[4]
Albendazole (a benzimidazole with some structural similarities)Methyl-β-cyclodextrinUp to 150,000-fold increase[5]
Hyperoside2-hydroxypropyl-β-cyclodextrin9-fold increase
Lipid-Based Formulations

For highly lipophilic thienopyrimidine compounds, lipid-based formulations such as solid lipid nanoparticles (SLNs) and liposomes can be effective. These formulations encapsulate the compound within a lipid core, allowing for dispersion in aqueous media.

Table of Thienopyrimidine Solubility Enhancement with Lipid-Based Formulations:

Formulation TypeThienopyrimidine DerivativeKey FindingsReference
Solid Lipid Nanoparticles (SLNs)Thienopyrimidines and triazolothienopyrimidinesHigh entrapment efficiency (84.20%) and sustained release over 24 hours.[6]
LiposomesThienopyridine derivatives (TP-58 and TP-67)Increased aqueous concentration by up to three orders of magnitude.[7]

Experimental Protocols

Protocol 1: Preparation of a Thienopyrimidine Stock Solution and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the thienopyrimidine compound.

    • Dissolve in 100% DMSO to the desired concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) and brief sonication can be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation (for a final assay concentration of 10 µM):

    • Intermediate Dilution: Perform a 1:100 intermediate dilution of the 10 mM stock solution in serum-free medium or PBS to obtain a 100 µM solution.

    • Final Dilution: Add the required volume of the 100 µM intermediate solution to the final assay volume to achieve the target concentration of 10 µM. Mix gently but thoroughly.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-CD) in the desired assay buffer.

  • Add an excess amount of the solid thienopyrimidine compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved thienopyrimidine using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the phase solubility diagram and the extent of solubility enhancement.

Protocol 3: Preparation of Thienopyrimidine-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion
  • Lipid Phase Preparation: Dissolve the thienopyrimidine compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of a water-miscible organic solvent (e.g., ethanol) and heat to above the melting point of the lipid.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in water and heat to the same temperature as the lipid phase.

  • Microemulsion Formation: Add the aqueous phase to the lipid phase with continuous stirring to form a clear microemulsion.

  • Nanoparticle Formation: Disperse the hot microemulsion into cold water under stirring. The rapid cooling will cause the lipid to solidify, entrapping the thienopyrimidine compound to form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.

Visualizations

Decision Tree for Selecting a Solubilization Strategy

Caption: Decision tree for selecting a suitable solubilization method.

Experimental Workflow for Handling a Poorly Soluble Thienopyrimidine

G Experimental Workflow for a Poorly Soluble Thienopyrimidine cluster_prep Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock Prepare Concentrated Stock in 100% DMSO solubility_test Determine Kinetic Solubility in Assay Buffer stock->solubility_test choose_method Select Solubilization Method (if needed) solubility_test->choose_method working_solution Prepare Fresh Working Solutions choose_method->working_solution add_to_assay Add Working Solution to Assay Plate working_solution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Assay Readout incubate->readout analyze Analyze Data and Assess Compound Activity readout->analyze

Caption: General workflow for handling a poorly soluble compound.

PI3K/AKT/mTOR Signaling Pathway

Many thienopyrimidine derivatives act as inhibitors of protein kinases, such as those in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thieno Thienopyrimidine Inhibitor Thieno->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

VEGFR-2 Signaling Pathway

Thienopyrimidine derivatives have also been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration RAS_RAF_MEK_ERK->Angiogenesis Thieno Thienopyrimidine Inhibitor Thieno->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of thienopyrimidines.

References

troubleshooting unexpected results in thienopyrimidine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thienopyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guides

Scenario 1: Suzuki Coupling Reactions

Question: I am attempting a Suzuki coupling to introduce an aryl group onto my 4-chloro-thienopyrimidine, but I am getting no product or very low yield. What are the common causes and how can I fix this?

Answer:

Low or no yield in Suzuki coupling of thienopyrimidines is a common issue. Several factors could be at play, from catalyst choice to reaction setup. Here is a systematic approach to troubleshooting the problem.

First, let's visualize a general troubleshooting workflow for a failed reaction.

G start No/Low Product Formation reagents Verify Reagent Quality - Boronic acid/ester stable? - Solvent anhydrous? - Base fresh? start->reagents catalyst Evaluate Catalyst System - Pd source active? - Ligand appropriate? - Catalyst loading sufficient? start->catalyst conditions Assess Reaction Conditions - Temperature too low? - Reaction time too short? - Inefficient mixing? start->conditions setup Check Experimental Setup - Degassing complete? - Air/moisture leak? start->setup outcome1 Re-run with verified reagents reagents->outcome1 If reagents are suspect outcome2 Screen different catalysts/ligands catalyst->outcome2 If catalyst is suspect outcome3 Optimize temperature and time conditions->outcome3 If conditions are suspect outcome4 Improve degassing procedure setup->outcome4 If setup is suspect

Caption: General troubleshooting workflow for a failed reaction.

Key Troubleshooting Steps:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is common, more electron-rich and sterically hindered ligands often give better results for heteroaromatic systems.[1] Consider screening different catalyst systems.

  • Base and Solvent: The base is crucial for the transmetalation step. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and dry. The solvent system (e.g., dioxane/water, DMF, toluene/water) also plays a significant role.[1] Anhydrous conditions for the solvent are often necessary before the addition of the aqueous base.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Incomplete degassing of your reaction mixture is a frequent cause of failure. Ensure you have thoroughly purged the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines. Check the purity of your boronic acid. You may need to use a freshly opened bottle or purify the existing stock.

Table 1: Recommended Suzuki Coupling Conditions for a 4-Chloro-thienopyrimidine

ParameterCondition 1 (Standard)Condition 2 (For difficult couplings)
Pd Catalyst Pd(PPh₃)₄XPhos Pd G4[1]
Catalyst Loading 2-5 mol%1-3 mol%
Ligand (none)XPhos
Ligand Loading -1.1 - 1.5 eq to Pd
Base K₂CO₃ (2 M aqueous)Cs₂CO₃ (solid)
Base Equivalents 2 - 3 eq2 eq
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 90-110 °C100-120 °C
Time 4 - 16 h12 - 24 h

Question: My Suzuki reaction worked, but I have significant amounts of a homocoupled byproduct from my boronic acid, and it's difficult to separate from my product. How can I prevent this?

Answer:

Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen. It can also be influenced by the catalyst system and reaction temperature.

G cluster_outcomes Potential Reaction Outcomes Reactants Ar-X + Ar'-B(OH)2 (Thienopyrimidine Halide + Boronic Acid) Catalyst Pd(0) Catalyst Reactants->Catalyst Product Desired Product (Ar-Ar') Catalyst->Product Suzuki Coupling Homocoupling Homocoupling Byproduct (Ar'-Ar') Catalyst->Homocoupling Side Reaction (O2 mediated) Dehalogenation Dehalogenated Starting Material (Ar-H) Catalyst->Dehalogenation Side Reaction

Caption: Potential outcomes in a Suzuki coupling reaction.

Strategies to Minimize Homocoupling:

  • Improve Degassing: This is the most critical step. Homocoupling is often an oxidative process. Use a robust degassing method like three freeze-pump-thaw cycles, or sparge the solvent with argon for at least 30 minutes before adding the catalyst.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.

  • Lower Temperature: If the desired reaction is efficient, running it at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes reduce the rate of side reactions more than the desired coupling.

  • Add an Oxidant Scavenger: In some cases, adding a small amount of a reducing agent like a phosphine ligand can help maintain the palladium in its active Pd(0) state.

Scenario 2: Buchwald-Hartwig Amination

Question: I'm trying to perform a Buchwald-Hartwig amination on a 2-bromo-thienopyrimidine with a primary amine, but the reaction is sluggish and gives a complex mixture. What should I check?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially with heterocyclic substrates.[2] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][3] A failure at any step can halt the reaction.

G pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add amine_complex Amine Complex ox_add->amine_complex amido_complex Amido Complex amine_complex->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR'R'' reductive_elim->product start Ar-X start->ox_add amine HNR'R'' amine->amine_complex base Base base->amido_complex Deprotonation

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Steps:

  • Ligand Choice: This is often the most critical parameter. For coupling with primary amines, sterically hindered biaryl phosphine ligands like BrettPhos or RuPhos are often superior to older ligands.[3][4] The steric bulk can promote the rate-limiting reductive elimination step.[4]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be milder alternatives.[3] Ensure the base is fresh and handled under inert conditions.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The presence of water can hydrolyze the active catalyst and base.

  • Side Reactions: A common side reaction is hydrodehalogenation, where the starting aryl halide is reduced. This can be caused by β-hydride elimination from the amide complex, especially if the amine has β-hydrogens.[2] Using a more sterically hindered ligand can often suppress this pathway.

Table 2: Recommended Buchwald-Hartwig Conditions for a 2-Bromo-thienopyrimidine

ParameterCondition 1 (General)Condition 2 (Hindered/Primary Amine)
Pd Pre-catalyst Pd₂(dba)₃BrettPhos Pd G3
Catalyst Loading 1-2 mol% Pd1-2 mol%
Ligand XPhosBrettPhos[3]
Ligand Loading 1.1 - 1.2 eq to Pd(part of pre-catalyst)
Base NaOtBuLiHMDS
Base Equivalents 1.4 eq1.5 eq
Solvent TolueneTHF
Temperature 80-110 °C60-100 °C
Time 2 - 12 h4 - 24 h
Scenario 3: Electrophilic Substitution

Question: I am trying to nitrate my substituted thienopyrimidine, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer:

Regioselectivity in electrophilic aromatic substitution on a fused heterocyclic system like thienopyrimidine is governed by the electronic properties of both the thiophene and pyrimidine rings, as well as any existing substituents.[5] The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyrimidine ring.

G Substituent Substituent (R) on Thienopyrimidine Core EDG Electron Donating Group (EDG) (e.g., -OR, -NH2) Substituent->EDG If R is... EWG Electron Withdrawing Group (EWG) (e.g., -NO2, -CN) Substituent->EWG If R is... OrthoPara Directs Electrophile to Ortho/Para Positions EDG->OrthoPara Meta Directs Electrophile to Meta Position EWG->Meta

Caption: Influence of substituents on regioselectivity.

Controlling Regioselectivity:

  • Analyze Existing Substituents:

    • Activating Groups (e.g., -NH₂, -OR, alkyl groups) are typically ortho, para-directors and will direct the incoming electrophile to positions ortho or para relative to themselves.[5]

    • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H) are generally meta-directors.[5]

  • Inherent Reactivity of the Rings: The thiophene ring is more reactive than the pyrimidine ring. Electrophilic substitution will preferentially occur on the thiophene ring unless it is strongly deactivated by electron-withdrawing groups.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions (the ortho positions), favoring substitution at more accessible sites like the para position.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy.

    • Reagent Choice: Using a bulkier electrophilic reagent can enhance steric effects, potentially favoring one isomer over another.

Frequently Asked Questions (FAQs)

Q1: I ran an oxidation reaction on my thienopyrimidine, and my mass spectrometry results suggest the unexpected formation of an N-oxide. Is this common?

A1: Yes, the formation of N-oxides on the pyrimidine ring nitrogen atoms is a known possibility, especially when using strong oxidants like peroxyacids (e.g., m-CPBA) or even hydrogen peroxide under certain conditions.[6] The nitrogen atoms in the pyrimidine ring are nucleophilic and can be oxidized. If N-oxidation is undesired, consider using milder or more specific reagents for your intended transformation. If it is a consistent problem, protecting the nitrogen atoms, if chemically feasible, could be an option, though this adds steps to your synthesis.

Q2: My functionalized thienopyrimidine derivative is proving very difficult to purify by column chromatography. What are some alternative strategies?

A2: Thienopyrimidine derivatives, particularly those with multiple aromatic rings or basic nitrogen atoms, can be challenging to purify.

  • Tailing on Silica: If your compound is basic, it may streak or "tail" on silica gel. Try adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (using a solvent system saturated with NH₃) to your eluent.

  • Recrystallization: If your product is a solid and you have obtained it in reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes, dichloromethane/ether).

  • Preparative HPLC: For high-value compounds or very difficult separations, reverse-phase preparative HPLC is a powerful tool.

  • Trituration: If your product is a solid but impurities are oils or more soluble, washing (triturating) the crude solid with a solvent in which your product is poorly soluble (e.g., cold ether, hexanes) can effectively remove them.

Q3: What are the main synthetic strategies for creating the thienopyrimidine core itself?

A3: There are two primary strategies for synthesizing the thienopyrimidine scaffold.[7][8] The most common approach is to start with a substituted 2-aminothiophene and then build the pyrimidine ring onto it.[9] This often involves reacting the aminothiophene with reagents like formamide, urea, or isocyanates.[9] The second major strategy involves starting with a pre-formed pyrimidine ring and then constructing the thiophene ring onto it, for example, through a Gewald or Thorpe-Ziegler reaction.[9]

Q4: I've seen C-H activation mentioned for functionalizing thienopyrimidines. When is this method advantageous?

A4: Direct C-H activation is an advanced and increasingly popular technique that avoids the need for pre-functionalization (e.g., creating a halide or boronic acid).[10] It is advantageous because it is more atom-economical and can shorten synthetic routes. Palladium-catalyzed C-H activation is often used to directly arylate or alkenylate the thienopyrimidine core.[10] This method is particularly useful when you want to functionalize a position that is difficult to access through traditional electrophilic substitution or when the necessary precursors for cross-coupling are unstable or difficult to synthesize.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of a 4-chloro-thienopyrimidine with an arylboronic acid.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloro-thienopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 ratio, to make a 0.1 M solution based on the limiting reagent) via syringe.

  • Degassing: Sparge the resulting suspension with argon for another 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of a 2-bromo-thienopyrimidine with a primary amine.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the 2-bromo-thienopyrimidine (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., XPhos, 3.3 mol%).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe to create a ~0.2 M solution. Then, add the primary amine (1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

References

Technical Support Center: Synthesis of Thieno[3,2-d]pyrimidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of thieno[3,2-d]pyrimidine carboxamides.

Troubleshooting Guides

Issue 1: Low Yield of 2-Aminothiophene Precursor in Gewald Reaction

Question: We are experiencing low yields in the initial Gewald synthesis of our 2-aminothiophene precursor. What are the common causes and how can we optimize the reaction?

Answer:

Low yields in the Gewald reaction are a frequent issue, often stemming from suboptimal reaction conditions or the formation of side products. The primary competing reaction is the dimerization of the α,β-unsaturated nitrile intermediate. Here are key factors to investigate:

  • Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a slow reaction, whereas excessively high temperatures may promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[1]

  • Choice of Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a crucial factor to consider.[1]

  • Base Selection: The choice of base is critical. While morpholine is often effective, other amine bases like triethylamine, pyridine, or piperidine can also be used. The reactivity of the base can differ under various conditions (e.g., in solution versus solvent-free). It's recommended to screen different bases to find the most suitable one for your substrate.[2]

  • Minimizing Dimerization: The formation of a dimer from the α,β-unsaturated nitrile intermediate is a major side reaction that can significantly lower the yield of the desired 2-aminothiophene. The propensity for dimerization is highly dependent on the reaction conditions.[1][3] Adjusting the temperature, the rate of addition of reagents, or the choice of base can help minimize this side reaction.[1]

Issue 2: Incomplete Cyclization of 2-Aminothiophene to the Thieno[3,2-d]pyrimidine Core

Question: Our reaction to form the thieno[3,2-d]pyrimidine ring from the 2-aminothiophene precursor is not going to completion. How can we improve the cyclization efficiency?

Answer:

Incomplete cyclization is a common hurdle. The efficiency of this step is highly dependent on the cyclizing agent and the reaction conditions.

  • Cyclizing Agent: Various reagents can be used for the cyclization, such as formic acid, triethyl orthoformate, or formamide. The choice of reagent can influence the reaction time and yield. For instance, cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source is a common pathway.[4]

  • Reaction Conditions: Optimization of reaction conditions is key. For example, in the annulation of 3-amino-thiophene-2-carboxylates, using dichloroethane (DCE) as a solvent at 80°C has been shown to be effective.[4] In some cases, solvent-free conditions at elevated temperatures (e.g., 100-140°C) can significantly increase the yield, although workup may be more complex.[4] Microwave irradiation has also been reported to be beneficial for improving reaction yields and reducing reaction times.[5]

Issue 3: Hydrolysis of the Carboxamide Functional Group

Question: We are observing hydrolysis of our final thieno[3,2-d]pyrimidine carboxamide product during workup or purification. How can we prevent this?

Answer:

Amide bonds can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

  • pH Control: During aqueous workup, it is crucial to maintain a neutral or near-neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Temperature Management: Avoid excessive heating during purification steps like concentration or chromatography, as this can accelerate hydrolysis.

  • Purification Method: Consider using purification methods that minimize exposure to harsh conditions. For example, flash column chromatography with a neutral solvent system is generally preferred over methods that require strongly acidic or basic eluents. Recrystallization from a suitable solvent can also be an effective purification method that avoids harsh pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Gewald synthesis of 2-aminothiophenes?

A1: The most common side product is the dimer of the α,β-unsaturated nitrile intermediate (a hexa-1,3-diene derivative), which forms through a Michael addition followed by a Thorpe cyclization.[3] The formation of this dimer is highly dependent on the reaction conditions, and its yield can sometimes exceed that of the desired 2-aminothiophene.[3]

Q2: How can I effectively purify my final thieno[3,2-d]pyrimidine carboxamide product?

A2: Purification is typically achieved through standard techniques such as column chromatography on silica gel or recrystallization.[6] The choice of solvent for chromatography or recrystallization will depend on the polarity of your specific compound. It is important to ensure that the purification method does not introduce conditions (e.g., extreme pH, high temperature) that could lead to the degradation of the product.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically, when working with phosphorus oxychloride (POCl₃), which is a common reagent for chlorination, it is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment, as it is corrosive and reacts violently with water. Similarly, when using strong bases or acids, appropriate care should be taken to avoid contact with skin and eyes.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Tricyclic Thieno[3,2-d]pyrimidinone [4]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Reflux542
2Dichloroethane (DCE)80579
3DioxaneReflux877
4TolueneReflux828
5None100-68
6None140281

Table 2: Representative Yields of 2-Aminothiophenes via Gewald Reaction under Heating Conditions [2]

EntryKetoneProductTime (h)Yield (%)
1Acetophenone2-amino-4-phenylthiophene-3-carbonitrile165
24-Methylacetophenone2-amino-4-(p-tolyl)thiophene-3-carbonitrile158
34-Methoxyacetophenone2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile145
44-Chloroacetophenone2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile172

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-thiophene-2-carboxylate Precursor [4]

  • Synthesis of Substituted Chloronitriles: Appropriate aldehydes or ketones are reacted with nucleophilic reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to produce substituted chloronitriles.

  • Gewald Reaction: The substituted chloronitrile is then reacted with methyl 2-mercaptoacetate in the presence of a base like sodium methoxide (NaOMe) to yield the target 3-amino-thiophene-2-carboxylate. The reaction typically yields satisfactory results (85–91%).

Protocol 2: Cyclization to Thieno[3,2-d]pyrimidinone [4]

  • A mixture of the 3-amino-thiophene-2-carboxylate synthon and a suitable lactam (e.g., 2-pyrrolidone) is dissolved in a solvent such as dichloroethane (DCE).

  • Phosphorus oxychloride (POCl₃) is added to the mixture.

  • The reaction is stirred at an elevated temperature (e.g., 80°C) for 3–4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up to isolate the tricyclic thieno[3,2-d]pyrimidinone product.

Protocol 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide [7]

  • Carboxylation: 4-Chlorothieno[3,2-d]pyrimidine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under a nitrogen atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise, followed by the addition of dry ice. The reaction is allowed to warm to room temperature to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.

  • Amide Formation: The resulting carboxylic acid is treated with oxalyl chloride to form the intermediate acid chloride. This is then quenched with ammonia in dioxane to afford the 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide.

Visualizations

Synthesis_Workflow cluster_gewald Gewald Reaction cluster_cyclization Cyclization cluster_chlorination Chlorination cluster_carboxylation Carboxylation & Amidation Ketone Ketone/ Aldehyde Aminothiophene 2-Aminothiophene Precursor Ketone->Aminothiophene ActiveNitrile Active Methylene Nitrile ActiveNitrile->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Base Base Base->Aminothiophene Thienopyrimidinone Thieno[3,2-d]pyrimidinone Aminothiophene->Thienopyrimidinone Cyclization CyclizingAgent Cyclizing Agent (e.g., Formamide) CyclizingAgent->Thienopyrimidinone ChloroThienopyrimidine 4-Chloro-thieno[3,2-d]pyrimidine Thienopyrimidinone->ChloroThienopyrimidine Chlorination POCl3 POCl₃ POCl3->ChloroThienopyrimidine Carboxamide Thieno[3,2-d]pyrimidine Carboxamide ChloroThienopyrimidine->Carboxamide Carboxylation & Amidation LDA LDA, CO₂ LDA->Carboxamide Ammonia 1. Oxalyl Chloride 2. Ammonia Ammonia->Carboxamide Troubleshooting_Logic Start Low Yield of Final Product CheckGewald Check Yield of 2-Aminothiophene Start->CheckGewald CheckCyclization Check Yield of Cyclized Core Start->CheckCyclization CheckAmidation Check Yield of Final Amide Start->CheckAmidation OptimizeGewald Optimize Gewald: - Temperature - Solvent - Base CheckGewald->OptimizeGewald Low OptimizeCyclization Optimize Cyclization: - Reagent - Conditions CheckCyclization->OptimizeCyclization Low OptimizeAmidation Optimize Amidation: - Coupling Agent - Conditions CheckAmidation->OptimizeAmidation Low Hydrolysis Check for Hydrolysis CheckAmidation->Hydrolysis Product Loss During Workup PreventHydrolysis Prevent Hydrolysis: - pH control - Temperature Hydrolysis->PreventHydrolysis

References

Technical Support Center: Enhancing the Selectivity of Thienopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with thienopyrimidine-based inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of selective inhibitors.

Frequently Asked Questions (FAQs)

Q1: My thienopyrimidine-based inhibitor is potent but shows significant off-target activity. What are the initial steps to improve its selectivity?

A1: Achieving selectivity is a common challenge. A systematic approach involving structure-activity relationship (SAR) studies is recommended. Begin by exploring modifications at different positions of the thienopyrimidine core. For instance, substitutions at the 4, 5, and 6-positions have been shown to significantly impact inhibitor selectivity.[1] Consider introducing functional groups that can form specific interactions with unique residues in the active site of your target protein, while creating steric hindrance or unfavorable interactions with off-target proteins.

Q2: What are some common off-target kinases for thienopyrimidine-based inhibitors targeting a primary kinase like VEGFR-2?

A2: Due to the conserved nature of the ATP-binding site in kinases, off-target effects are frequently observed with other kinases. For inhibitors targeting VEGFR-2, a common off-target is the Epidermal Growth Factor Receptor (EGFR).[2] Efforts to diminish EGFR activity are often a key part of the optimization process for VEGFR-2 inhibitors.[2] Depending on the inhibitor's core structure, other receptor tyrosine kinases may also be potential off-targets.

Q3: How can I experimentally determine the selectivity profile of my inhibitor?

A3: A standard method is to perform in vitro kinase inhibition assays against a panel of purified kinases. This typically involves measuring the IC50 value of your compound against the primary target and a selection of relevant off-target kinases. The ratio of IC50 values (off-target IC50 / target IC50) provides a quantitative measure of selectivity. For a broader view, commercial kinase profiling services offer screening against hundreds of kinases.

Q4: Can computational methods guide the design of more selective inhibitors?

A4: Absolutely. Molecular docking studies are a valuable tool to rationalize the structure-activity relationship (SAR) and guide the design of more selective compounds.[1][3] By docking your inhibitor into the crystal structures of both your target and off-target proteins, you can identify key interactions and predict how structural modifications might enhance binding to the target while reducing affinity for off-targets.[3]

Troubleshooting Guides

Problem 1: My inhibitor shows poor selectivity between two closely related kinases (e.g., PI3K isoforms).

  • Possible Cause: The inhibitor may be binding to a highly conserved region of the ATP-binding pocket.

  • Solution:

    • Exploit Non-Conserved Residues: Analyze the sequence alignment of the kinase domains to identify non-conserved amino acids in or near the active site. Design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in your target kinase.

    • Target the "Gatekeeper" Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, often varies in size among kinases. If your target has a smaller gatekeeper residue, you may be able to introduce a bulky group to your inhibitor that will be sterically hindered in off-targets with larger gatekeeper residues.

    • Consider Allosteric Inhibition: If targeting the ATP-binding site proves challenging for achieving selectivity, explore the possibility of designing inhibitors that bind to less conserved allosteric sites.

Problem 2: My inhibitor is selective in biochemical assays but shows off-target effects in cell-based assays.

  • Possible Cause 1: The inhibitor may have poor membrane permeability, leading to non-specific effects at high concentrations.

  • Solution 1: Evaluate the physicochemical properties of your compound (e.g., logP, polar surface area). Modify the structure to improve its drug-like properties without compromising on-target potency.

  • Possible Cause 2: The inhibitor is being metabolized into active metabolites with different selectivity profiles.

  • Solution 2: Conduct metabolite identification studies. If active metabolites are identified, consider modifying the parent compound at the site of metabolism to improve metabolic stability.

  • Possible Cause 3: The inhibitor is affecting a downstream signaling pathway common to multiple receptors.

  • Solution 3: Use a more targeted cell-based assay. For example, instead of a general cell viability assay, use an assay that measures the phosphorylation of a specific downstream substrate of your target kinase.

Quantitative Data Summary

Table 1: In Vitro Cytotoxic Activities of Thienopyrimidine Derivatives Against Various Cancer Cell Lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)HepG-2 IC50 (µM)
9a 9.80 ± 0.9311.30 ± 1.1914.69 ± 1.3212.32 ± 0.96
15h > 50---
22g -6.67 - 26.24--

Data extracted from multiple sources, experimental conditions may vary.[3][4]

Table 2: Enzymatic Activities of Selected Thienopyrimidine Compounds Against PI3Kα and mTOR.

CompoundPI3Kα IC50 (µM)mTOR IC50 (µM)
9a 9.47 ± 0.63> 50
15a --

The inhibitory activity against PI3Kα kinase was found to be better than that against mTOR kinase.[3]

Table 3: Inhibitory Activity of Thienopyrimidine Derivatives Against EGFR and VEGFR-2.

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)
5f 1.18-folds more potent than erlotinib1.23

Compound 5f demonstrated potent dual inhibitory activity.[5]

Experimental Protocols

1. General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Reagents and Materials:

    • Purified kinase enzyme

    • Thienopyrimidine inhibitor stock solution (in DMSO)

    • Kinase-specific substrate (peptide or protein)

    • ATP solution

    • Kinase reaction buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplate reader

  • Procedure: a. Prepare serial dilutions of the thienopyrimidine inhibitor in the kinase reaction buffer. b. In a microplate, add the kinase, inhibitor dilution, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

  • Reagents and Materials:

    • Cultured cells

    • Thienopyrimidine inhibitor

    • Lysis buffer

    • Antibody against the target kinase

    • Secondary antibody

    • Western blot equipment and reagents

  • Procedure: a. Treat cultured cells with the thienopyrimidine inhibitor or vehicle control. b. Harvest and lyse the cells. c. Heat the cell lysates to a range of temperatures. d. Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation. e. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: a. Generate a melting curve for the target kinase in the presence and absence of the inhibitor. b. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_design Inhibitor Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_optimization Lead Optimization SAR_Analysis SAR Analysis Synthesis Synthesis of Derivatives SAR_Analysis->Synthesis Docking Molecular Docking Docking->Synthesis Biochemical_Assay Biochemical Assay (IC50) Synthesis->Biochemical_Assay Selectivity_Panel Kinase Selectivity Panel Biochemical_Assay->Selectivity_Panel Cellular_Assay Cell-Based Assay Selectivity_Panel->Cellular_Assay CETSA CETSA Cellular_Assay->CETSA Lead_Compound Lead Compound CETSA->Lead_Compound Lead_Compound->SAR_Analysis Iterative Improvement

Caption: A typical workflow for improving inhibitor selectivity.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K

Caption: A simplified PI3K-Akt-mTOR signaling pathway.

References

addressing cytotoxicity issues with novel thienopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cytotoxicity issues encountered during experiments with novel thienopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity for thienopyrimidine derivatives?

A1: Thienopyrimidine derivatives can induce cytotoxicity through various mechanisms, often related to their role as kinase inhibitors. Key mechanisms include the induction of apoptosis (programmed cell death), oxidative stress, and mitotic catastrophe.[1] Some derivatives have been shown to inhibit critical signaling pathways involved in cell survival and proliferation, such as VEGFR-2 phosphorylation, leading to anti-angiogenic and apoptotic effects.[2] The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[3][4][5]

Q2: I am observing high cytotoxicity even at low concentrations. What could be the reason?

A2: High potency is a desired trait for anti-cancer agents. Some thienopyrimidine derivatives are highly efficacious, with IC50 values in the low micromolar or even nanomolar range against specific cancer cell lines.[1][6] However, if cytotoxicity is unexpectedly high across all tested cell lines, including normal or non-target cells, consider the following:

  • Compound Purity: Impurities from the synthesis process could be highly cytotoxic.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line. A vehicle control is essential.

  • Calculation Error: Double-check all dilutions and calculations for the compound stock and working solutions.

Q3: How should I select an appropriate starting concentration range for a new thienopyrimidine derivative?

A3: For a completely novel derivative, a broad concentration range is recommended for initial screening. Based on published data for similar compounds, a range spanning from 0.1 µM to 100 µM is a common starting point.[1] A logarithmic or semi-logarithmic series of dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) will help in efficiently determining the half-maximal inhibitory concentration (IC50).

Q4: Which cell viability assays are most suitable for these compounds?

A4: A multi-assay approach is often recommended to obtain reliable results.[7]

  • Metabolic Assays (e.g., MTT, MTS, XTT): These are common, high-throughput colorimetric assays that measure the metabolic activity of cells, which correlates with viability.[8][9] The MTT assay, for instance, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[9][10]

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase from cells with compromised membranes, indicating cell death.[11]

  • Apoptosis Assays: To confirm the mechanism of cell death, assays like Annexin V/PI staining via flow cytometry can be used to distinguish between apoptotic and necrotic cells.[2]

Troubleshooting Guides

Problem 1: My cell viability assay results show high variability between replicate wells.

Question Possible Cause & Solution
Are my cells seeded evenly? Uneven Cell Seeding: This is a primary cause of variability.[12] Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent settling.[13][14]
Am I observing an "edge effect"? Edge Effect: Wells on the perimeter of a 96-well plate are prone to evaporation, altering media and compound concentrations.[12][14] To mitigate this, fill the outer wells with sterile PBS or media without cells and exclude them from analysis.[12]
Is my pipetting technique consistent? Pipetting Errors: Inconsistent pipetting of cells, media, or reagents leads directly to variability.[12] Ensure pipettes are calibrated regularly and maintain a consistent technique.

Problem 2: My MTT assay results are not reproducible or show an unexpected increase in signal at high compound concentrations.

Question Possible Cause & Solution
Is the compound interfering with the assay? Compound Interference: Some compounds can chemically reduce the MTT reagent or interact with the formazan product, leading to false readings.[12][15] Solution: Run a cell-free control with media, MTT reagent, and your compound at various concentrations to check for direct chemical reduction.[15][16]
Are the formazan crystals fully dissolved? Incomplete Solubilization: Undissolved purple formazan crystals will lead to artificially low and variable absorbance readings.[12] Solution: Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO, SDS) and mix thoroughly until all crystals are dissolved. Visually confirm dissolution under a microscope if necessary.[10][12]
Could the compound be altering cell metabolism? Metabolic Upregulation: At certain concentrations, some compounds can induce a stress response that increases cellular metabolic activity, leading to a higher MTT signal that doesn't reflect an increase in cell number.[15] Solution: Corroborate your MTT results with a different type of assay that does not measure metabolic activity, such as a direct cell count, an LDH assay, or a dye-exclusion assay (e.g., Trypan Blue).

Problem 3: My thienopyrimidine derivative is precipitating in the cell culture medium.

Question Possible Cause & Solution
Is the compound's solubility limited? Poor Aqueous Solubility: Many organic compounds have limited solubility in aqueous media. Solution: First, ensure the final DMSO concentration is as high as is tolerable for your cells (typically <0.5%). If precipitation still occurs, consider using a different solvent or formulating the compound with solubility-enhancing excipients, though this may impact the experiment.
Did I prepare the dilutions correctly? Improper Dilution: Adding a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out." Solution: Perform serial dilutions. When making the final working solution, add the compound stock to the medium while vortexing or mixing to ensure rapid dispersion.

Data Presentation

When reporting cytotoxicity, a structured table is essential for clarity and comparison.

Table 1: Example IC50 Values (µM) of Thienopyrimidine Derivatives against Various Cancer Cell Lines

Compound IDHCT116 (Colon)A2780 (Ovarian)MCF-7 (Breast)PC-3 (Prostate)
TP-A01 0.85 ± 0.091.21 ± 0.155.43 ± 0.617.89 ± 0.92
TP-A02 1.15 ± 0.130.98 ± 0.118.12 ± 0.7510.3 ± 1.14
TP-B01 > 5045.6 ± 5.1> 50> 50
Sorafenib 3.50 ± 0.424.10 ± 0.556.20 ± 0.785.50 ± 0.60
Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Key Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing cell viability based on metabolic activity.[8][9][16]

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the thienopyrimidine derivative in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9][10]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[9]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a buffered 10% SDS solution) to each well.[9][17]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all experimental wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Stock & Dilutions Treat Treat Cells with Compound Compound->Treat Cells Culture & Harvest Cells Seed Seed Cells in 96-Well Plate Cells->Seed Incubate1 Incubate (24h) for Attachment Seed->Incubate1 Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddAssay Add Viability Reagent (e.g., MTT) Incubate2->AddAssay Incubate3 Incubate (2-4h) AddAssay->Incubate3 Solubilize Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (Plate Reader) Solubilize->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve & Find IC50 Calculate->Plot

Caption: General experimental workflow for assessing compound cytotoxicity.

Troubleshooting_Inconsistent_Results Start Inconsistent Results Between Replicates CheckSeeding Was cell suspension homogenized during seeding? Start->CheckSeeding CheckPipette Are pipettes calibrated? Is technique consistent? CheckSeeding->CheckPipette Yes Sol_Seeding ACTION: Re-suspend cells frequently during plating. CheckSeeding->Sol_Seeding No CheckEdge Are you using perimeter wells? CheckPipette->CheckEdge Yes Sol_Pipette ACTION: Calibrate pipettes. Use consistent technique. CheckPipette->Sol_Pipette No Sol_Edge ACTION: Exclude perimeter wells from analysis. Fill with PBS. CheckEdge->Sol_Edge Yes End Issue likely resolved. If not, check for contamination. CheckEdge->End No

Caption: A logical flowchart for troubleshooting inconsistent assay results.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stimuli Drug / Stress BaxBak Bax / Bak Activation Stimuli->BaxBak Mito Mitochondria BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Thieno Thienopyrimidine Derivative Thieno->Ligand Thieno->Stimuli

Caption: Simplified overview of apoptotic signaling pathways.

References

Technical Support Center: Synthesis of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a three-step process:

  • Gewald Reaction: Synthesis of a substituted 2-aminothiophene, typically an ester derivative, from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.

  • Pyrimidine Ring Formation: Cyclization of the aminothiophene intermediate with a suitable reagent, such as formamide, to construct the thieno[3,2-d]pyrimidine core.

  • Hydrolysis: Conversion of the ester group to the final carboxylic acid.

Q2: What are the critical safety precautions to consider during this synthesis, especially at a larger scale?

A2: Key safety considerations include:

  • Gewald Reaction: This reaction can be exothermic and may produce hydrogen sulfide (H₂S), a toxic and flammable gas. Adequate cooling and a proper gas scrubbing system are essential.

  • Formamide Handling: Formamide is a teratogen and can decompose at high temperatures to produce toxic gases like carbon monoxide, ammonia, and hydrogen cyanide.[1][2][3][4][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the Gewald reaction and the cyclization step can be exothermic. Temperature control is crucial to prevent runaway reactions, especially during scale-up.[6][7]

Q3: Are there any recommended analytical techniques for monitoring the progress of the reactions?

A3: Yes, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are recommended for monitoring the consumption of starting materials and the formation of products at each stage. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Step 1: Gewald Reaction - Synthesis of Ethyl 4-amino-2-methylthieno[3,2-d]pyrimidine-7-carboxylate

Experimental Protocol:

A plausible protocol for the Gewald reaction to synthesize the key aminothiophene intermediate is as follows:

  • To a stirred mixture of ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, a catalytic amount of a secondary amine (e.g., morpholine or diethylamine) is added portion-wise at room temperature.

  • The reaction mixture is then gently heated to 40-50 °C and stirred for several hours until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect base or insufficient amount.- Low reaction temperature.- Check the purity of starting materials.- Use a freshly opened bottle of the amine catalyst.- Gradually increase the reaction temperature, but not exceeding 60 °C to avoid side reactions.
Formation of Byproducts - Knoevenagel condensation product is the main component.- Dimerization or polymerization of reactants.- Ensure sulfur is fully dissolved and reacting by maintaining a gentle reflux.- Control the rate of addition of the base to manage the initial condensation reaction.
Difficult Product Isolation - Product is oily or does not precipitate.- Try adding the reaction mixture to ice-water to induce precipitation.- Perform an extraction with a suitable organic solvent, followed by crystallization.
Hydrogen Sulfide Odor - Inefficient gas scrubbing.- Ensure the reaction is conducted in a well-ventilated fume hood with a properly functioning gas scrubber containing a basic solution (e.g., sodium hydroxide).[8][9][10][11][12]

Quantitative Data Summary (Literature-based estimates):

ParameterValue
Typical Yield 60-85%
Reaction Temperature 40-50 °C
Reaction Time 2-6 hours

Experimental Workflow:

Gewald_Reaction Start Mixture of Starting Materials (Ethyl Acetoacetate, Ethyl Cyanoacetate, Sulfur) Reaction Gewald Reaction (Ethanol, Amine Catalyst, 40-50°C) Start->Reaction Workup Cooling & Filtration Reaction->Workup Product Ethyl 2-amino-4-methylthiophene-3-carboxylate Workup->Product

Gewald Reaction Workflow
Step 2: Pyrimidine Ring Formation

Experimental Protocol:

  • A mixture of the aminothiophene intermediate (1.0 eq) and an excess of formamide is heated to a high temperature (e.g., 150-180 °C).

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled, and the product is precipitated by the addition of water or a non-polar solvent. The solid is collected by filtration, washed, and dried.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient reaction temperature or time.- Gradually increase the reaction temperature, being mindful of formamide's decomposition point (around 180-200 °C).[1][2][4][5]- Extend the reaction time.
Dark-colored Product/Tar Formation - Decomposition of formamide or starting material at high temperatures.- Lower the reaction temperature and extend the reaction time.- Consider using a co-solvent with a high boiling point to allow for a lower reaction temperature.
Low Yield - Loss of product during workup.- Side reactions.- Optimize the precipitation and washing steps to minimize product loss.- Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Literature-based estimates):

ParameterValue
Typical Yield 50-70%
Reaction Temperature 150-180 °C
Reaction Time 2-8 hours

Logical Relationship for Troubleshooting:

Cyclization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product in Cyclization Cause1 Incomplete Reaction Problem->Cause1 Cause2 Thermal Decomposition Problem->Cause2 Cause3 Suboptimal Workup Problem->Cause3 Solution1a Increase Temperature/Time Cause1->Solution1a Solution2a Lower Temperature Cause2->Solution2a Solution2b Use Co-solvent Cause2->Solution2b Solution3a Optimize Precipitation Cause3->Solution3a Solution3b Purify Crude Product Cause3->Solution3b

Troubleshooting Cyclization
Step 3: Hydrolysis of the Ester

Experimental Protocol:

  • The thienopyrimidine ester is suspended in a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water.

  • A base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with water, and dried.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis - Steric hindrance around the ester group.- Insufficient base or reaction time.- Use a stronger base or a co-solvent like THF or DMSO to improve solubility and reactivity.[13]- Increase the reaction time and/or temperature.
Product Contamination with Starting Material - Incomplete reaction.- Re-subject the isolated product to the hydrolysis conditions.- Purify the final product by recrystallization from a suitable solvent.
Difficulty in Product Precipitation - Product is soluble in the acidic aqueous solution.- Adjust the pH carefully to the isoelectric point of the carboxylic acid.- Extract the product with an organic solvent after acidification.

Quantitative Data Summary (Literature-based estimates):

ParameterValue
Typical Yield 80-95%
Reaction Temperature Reflux
Reaction Time 2-12 hours

Signaling Pathway Analogy for Hydrolysis:

Hydrolysis_Pathway Ester Thienopyrimidine Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base Base (e.g., NaOH) Carboxylate Carboxylate Salt Intermediate->Carboxylate Elimination Final_Product 4-Aminothieno[3,2-d]pyrimidine- 7-carboxylic acid Carboxylate->Final_Product Protonation Acidification Acidification (H+)

Hydrolysis Reaction Pathway

References

Validation & Comparative

A Comparative Analysis of 4-Substituted Thieno[3,2-d]pyrimidines: Efficacy Across Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities. The substitution at the 4-position, in particular, has been a key area of exploration, leading to the development of potent inhibitors for various therapeutic targets. This guide provides a comparative overview of the efficacy of different 4-substituted thieno[3,2-d]pyrimidines, supported by experimental data, to aid researchers in drug discovery and development.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro efficacy of various 4-substituted thieno[3,2-d]pyrimidine derivatives against different biological targets. The data is compiled from multiple studies to facilitate a cross-target comparison of the potency of these compounds.

Compound ID/SeriesSubstitution at 4-PositionTargetAssayIC50Reference
Gamhepathiopine AnalogueChloroP. falciparum (erythrocytic stage)In vitro antiplasmodial assayGood activity[1][2]
HY3Not specifiedRIPK2Kinase inhibition assay11 nM[3]
Compound 20Not specifiedCDK7Kinase inhibition assayPotent inhibitory activity[4]
Compound 19N-(4-(tert-butyl)phenethyl)M. tuberculosis Cyt-bd oxidaseWhole-cell ATP depletion assay6-18 µM[5]
Thieno[3,2-d]pyrimidin-4-onesVarious benzyl groups17β-HSD2In vitro enzyme inhibitionModerately active[6]
MMV1578877N-(pyrimidin-4-yl)M. ulceransIn vitro antimycobacterial assaySubmicromolar activity[7]

Disclaimer: The presented IC50 values are for comparative purposes only. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods to assess the efficacy of these compounds is crucial. The following diagrams illustrate a key signaling pathway targeted by a class of thieno[3,2-d]pyrimidines and a general workflow for evaluating their inhibitory activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.

Kinase_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Thieno[3,2-d]pyrimidine Compound Incubation Incubation Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Signal Detection Incubation->Detection IC50 IC50 Determination Detection->IC50

Caption: General workflow for a kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and comparison of scientific findings. Below are methodologies for key experiments cited in the evaluation of 4-substituted thieno[3,2-d]pyrimidines.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant target kinase

    • Specific peptide substrate for the kinase

    • Adenosine triphosphate (ATP)

    • Test compound (4-substituted thieno[3,2-d]pyrimidine)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well assay plates

    • Plate reader compatible with the detection reagent

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the specific substrate, and the assay buffer.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol is used to assess the efficacy of compounds against the erythrocytic stages of the malaria parasite, Plasmodium falciparum.[1]

  • Reagents and Materials:

    • Chloroquine-sensitive or -resistant strain of P. falciparum

    • Human red blood cells (O+)

    • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

    • Test compound

    • SYBR Green I nucleic acid stain

    • 96-well microplates

  • Procedure:

    • Maintain a continuous culture of P. falciparum in human red blood cells.

    • Prepare a serial dilution of the test compound in the culture medium.

    • In a 96-well plate, add the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit).

    • Add the diluted test compound to the wells. Include controls with no drug and a known antimalarial drug (e.g., chloroquine).

    • Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

    • After incubation, lyse the red blood cells and add SYBR Green I to stain the parasite DNA.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • The fluorescence intensity is proportional to the parasite growth.

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Whole-Cell ATP Depletion Assay for M. tuberculosis

This assay is used to identify inhibitors of respiratory chain complexes, such as cytochrome bd oxidase, in mycobacteria.[5]

  • Reagents and Materials:

    • Mycobacterium tuberculosis strain (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with ADC and Tween 80

    • Test compound

    • Q203 (a cytochrome bcc:aa3 inhibitor, used to sensitize the assay for bd oxidase inhibitors)

    • BacTiter-Glo™ Microbial Cell Viability Assay reagent

    • 96-well plates

  • Procedure:

    • Grow M. tuberculosis to mid-log phase.

    • Dilute the culture to the desired cell density.

    • In a 96-well plate, add the bacterial suspension.

    • Add the test compound with and without a fixed concentration of Q203.

    • Incubate the plates at 37°C for the desired time.

    • Add the BacTiter-Glo™ reagent to each well to lyse the cells and generate a luminescent signal proportional to the ATP concentration.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • A decrease in ATP levels indicates inhibition of cellular respiration.

    • Determine the IC50 of ATP depletion by plotting the percentage of ATP reduction against the log of the compound concentration. A significantly lower IC50 in the presence of Q203 suggests specific inhibition of the cytochrome bd oxidase.

Conclusion

The 4-substituted thieno[3,2-d]pyrimidine scaffold is a versatile platform for the development of potent and selective inhibitors against a range of therapeutic targets. The data presented in this guide highlight the significant potential of this chemical class in addressing various diseases, from infectious diseases like malaria and tuberculosis to non-communicable diseases such as cancer. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these promising compounds. Future structure-activity relationship (SAR) studies will undoubtedly lead to the discovery of even more effective and safer drug candidates based on this remarkable heterocyclic core.

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-d]pyrimidines in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, serving as a versatile platform for the development of potent and selective modulators of various biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine derivatives, with a primary focus on their role as kinase inhibitors and their broader applications in oncology. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Kinase Inhibition: A Major Therapeutic Avenue

Thieno[3,2-d]pyrimidines have been extensively explored as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer.[2] The rigid, bicyclic nature of the thieno[3,2-d]pyrimidine core makes it an excellent scaffold for designing molecules that can fit into the ATP-binding pocket of kinases.

Sirtuin (SIRT) Inhibition

A novel class of potent pan-Sirtuin (SIRT1, SIRT2, and SIRT3) inhibitors was identified based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold.[3] These inhibitors demonstrate low nanomolar potency and serve as valuable tools for studying sirtuin biology.

Table 1: SAR of Thieno[3,2-d]pyrimidine-6-carboxamides as SIRT1/2/3 Inhibitors [3]

CompoundR GroupSIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
11c 2-aminoethyl-N-acetylpiperidine3.62.74.0
16a 2-aminoethylpiperidine5-15 fold less potent than 205-15 fold less potent than 205-15 fold less potent than 20
21 piperidineMicromolarMicromolarMicromolar
22 ethylamineAbolishedAbolishedAbolished

Key SAR Insights:

  • The thieno[3,2-d]pyrimidine-6-carboxamide core is essential for inhibitory activity.[3]

  • A long side chain at the carboxamide, such as an aminoethylpiperidine group, is crucial for potent, low nanomolar inhibition.[3]

  • Removal or significant truncation of this side chain, as seen in compounds 21 and 22 , leads to a dramatic loss of potency.[3]

  • Acetylation of the terminal amine on the side chain (as in 11c ) is well-tolerated and can fine-tune the compound's properties.[3]

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

Targeting cyclin-dependent kinase 7 (CDK7) is a promising therapeutic strategy in oncology due to its dual role in regulating the cell cycle and transcription.[4] Extensive SAR studies on the thieno[3,2-d]pyrimidine core have led to the discovery of potent and orally bioavailable CDK7 inhibitors for the treatment of triple-negative breast cancer.[4]

Table 2: SAR of Thieno[3,2-d]pyrimidine Derivatives as CDK7 Inhibitors [4]

CompoundR1R2CDK7 IC50 (nM)MDA-MB-453 Cell Proliferation IC50 (nM)
Lead Compound (20) Specific complex moietySpecific complex moietyPotentRemarkable efficacy

Key SAR Insights:

  • Optimization of the thieno[3,2-d]pyrimidine core has yielded a series of novel CDK7 inhibitors with improved potency and pharmacokinetic properties.[4]

  • Compound 20 emerged as a lead candidate with potent inhibitory activity against CDK7 and significant efficacy in a triple-negative breast cancer cell line.[4]

  • This series of compounds demonstrates favorable oral bioavailability and desirable pharmacokinetic profiles, making them promising candidates for further development.[4]

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition

Two classes of piperazinone-containing thieno[3,2-d]pyrimidines have been designed as new inhibitors of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[5]

Table 3: Comparison of Piperazinone vs. Piperazine Thieno[3,2-d]pyrimidines as PI3Kδ Inhibitors [5]

ScaffoldGeneral Potency for PI3KδGeneral Selectivity for PI3KδAntiproliferative Activity (NHL cell lines)
Piperazinone-containing thieno[3,2-d]pyrimidineMore potentMore selectiveComparable or better than idelalisib
Piperazine-containing thieno[3,2-d]pyrimidineLess potentLess selectiveNot specified

Key SAR Insights:

  • The introduction of a piperazinone moiety at the 6-position of the thieno[3,2-d]pyrimidine core leads to more potent and selective PI3Kδ inhibitors compared to their piperazine counterparts.[5]

  • This modification has resulted in the discovery of several potent PI3Kδ inhibitors with strong antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines.[5]

Focal Adhesion Kinase (FAK) Inhibition

A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed as novel inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[6]

Table 4: SAR of 2,7-Disubstituted-Thieno[3,2-d]pyrimidines as FAK Inhibitors [6]

CompoundFAK IC50 (nM)U-87MG IC50 (µM)A-549 IC50 (µM)MDA-MB-231 IC50 (µM)HK2 (normal cell) IC50 (µM)
26f 28.20.160.270.193.32

Key SAR Insights:

  • The 2,7-disubstituted-thieno[3,2-d]pyrimidine scaffold serves as a new platform for designing FAK inhibitors.[6]

  • Compound 26f demonstrated potent enzymatic inhibition and strong antiproliferative activity against several cancer cell lines, with greater potency than the reference compound TAE-226.[6]

  • Importantly, compound 26f showed significantly less cytotoxicity towards a normal human cell line, indicating a favorable therapeutic window.[6]

  • This compound was also found to induce apoptosis and arrest the cell cycle in G0/G1 phase, in addition to suppressing cancer cell migration.[6]

Broader Anticancer and Other Therapeutic Applications

The therapeutic potential of thieno[3,2-d]pyrimidines extends beyond kinase inhibition. They have been investigated for a wide range of pharmacological activities.[1][7]

  • Anticancer Activity: Besides specific kinase inhibition, various derivatives have shown general cytotoxic effects against different cancer cell lines. The substitution pattern on both the thiophene and pyrimidine rings plays a crucial role in determining the anticancer potency and selectivity.[8][9]

  • Adenosine A(2A) Receptor Antagonism: Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and identified as selective antagonists of the adenosine A(2A) receptor, which has implications for neurodegenerative diseases like Parkinson's.[10]

  • Antimicrobial Activity: Structure-activity relationship studies have revealed that the antimicrobial activity of thieno[3,2-d]pyrimidines is highly dependent on the substitution patterns. For instance, electron-withdrawing groups at the 2-position of the pyrimidine ring tend to enhance antimicrobial potency.[11]

  • h-NTPDase Inhibition: Thieno[3,2-d]pyrimidine derivatives have been synthesized and shown to be selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), with different substitution patterns conferring selectivity for different isoforms (h-NTPDase1, 2, 3, and 8).[12]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical workflow for SAR studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates FAK FAK Receptor->FAK Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes SIRT SIRT ThienoPy Thieno[3,2-d]pyrimidine Inhibitor ThienoPy->PI3K ThienoPy->FAK ThienoPy->SIRT CDK7 CDK7 ThienoPy->CDK7 CDK7->Transcription Regulates GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A simplified diagram of kinase signaling pathways targeted by thieno[3,2-d]pyrimidine inhibitors.

SAR_Workflow Start Identify Lead Thieno[3,2-d]pyrimidine Scaffold Design Design Analogs with Systematic Structural Modifications Start->Design Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Synthesis->Screening Data Quantitative Data Analysis (e.g., IC50 values) Screening->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Optimization Lead Optimization (Improve Potency, Selectivity, PK properties) SAR->Optimization Iterative Cycle Optimization->Design End Candidate Drug Optimization->End

Caption: A general workflow for structure-activity relationship (SAR) studies of thieno[3,2-d]pyrimidines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the SAR studies of thieno[3,2-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. A kinase reaction is set up in a microplate well containing the kinase, substrate, and assay buffer. b. The test compound is added at various concentrations. c. The reaction is initiated by adding ATP. d. The plate is incubated at a specified temperature for a set period (e.g., 60 minutes at 30°C). e. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.

References

A Comparative Guide to the Antiproliferative Effects of 4-Amino-Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Within this class, 4-amino-thieno[2,3-d]pyrimidine derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines. This guide provides an objective comparison of the performance of these compounds against other alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Comparative Analysis of Antiproliferative Activity

The antiproliferative efficacy of 4-amino-thieno[2,3-d]pyrimidines is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several exemplary 4-amino-thieno[2,3-d]pyrimidine derivatives and compare them with established anticancer drugs such as Doxorubicin, Gefitinib, and Sorafenib.

Table 1: Antiproliferative Activity (IC50 in µM) of 4-Amino-Thieno[2,3-d]pyrimidines and a Reference Drug Against Various Cancer Cell Lines.

Compound/DrugMCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)
Derivative 1 0.013[1]----
Derivative 2 8.3 µg/mL[2]----
Derivative 3 22.12[3]----
Derivative 4 22.52[3]----
Derivative 5 --2.80[4]4.10[4]-
Derivative 6 ----17.79
Doxorubicin 30.40[3]----
Gefitinib -----
Sorafenib -----

Table 2: Kinase Inhibitory Activity (IC50 in µM) of 4-Amino-Thieno[2,3-d]pyrimidines and Reference Kinase Inhibitors.

Compound/DrugVEGFR-2EGFR (wild-type)EGFR (T790M mutant)PI3KβPI3Kγ
Derivative A 0.0039----
Derivative B 0.005----
Derivative C 0.23[4]----
Derivative D -0.037190.20410--
Derivative E ---72% inhibition84% inhibition
Sorafenib 0.23[4]----
Erlotinib -----
PI-103 -----

Mechanism of Action: Targeting Key Signaling Pathways

Many 4-amino-thieno[2,3-d]pyrimidine derivatives exert their antiproliferative effects by inhibiting protein kinases crucial for cancer cell growth and survival. The primary targets identified include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][5][6][7]

VEGFR Signaling Pathway

Several 4-amino-thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[4][5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels, thereby restricting tumor growth and metastasis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Inhibitor 4-Amino-thieno[2,3-d] pyrimidines Inhibitor->VEGFR2

VEGFR-2 signaling pathway inhibition.
EGFR Signaling Pathway

The thieno[2,3-d]pyrimidine core is a well-established scaffold for EGFR inhibitors.[7] Certain derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors.[8] Inhibition of EGFR blocks downstream signaling cascades like the Ras-Raf-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation, Survival ERK->Proliferation Inhibitor 4-Amino-thieno[2,3-d] pyrimidines Inhibitor->EGFR

EGFR signaling pathway inhibition.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel 4-amino-thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent PI3K inhibitors, demonstrating activity against various PI3K isoforms.[6][9]

PI3K_Signaling_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor 4-Amino-thieno[2,3-d] pyrimidines Inhibitor->PI3K

PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

The following are standardized protocols for commonly used in vitro assays to determine the antiproliferative effects of chemical compounds.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • 4-amino-thieno[2,3-d]pyrimidine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells after treatment with cytotoxic agents.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours or continuous exposure).

  • Replace the treatment medium with fresh complete medium and incubate for 7-14 days, until visible colonies form in the control wells.

  • Wash the wells with PBS, fix the colonies with fixation solution for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction to assess the effect of the compounds on clonogenic survival.

Experimental_Workflow cluster_MTT MTT Assay cluster_Colony Colony Formation Assay MTT_1 Seed Cells MTT_2 Add Compound MTT_1->MTT_2 MTT_3 Incubate (48-72h) MTT_2->MTT_3 MTT_4 Add MTT Reagent MTT_3->MTT_4 MTT_5 Solubilize Formazan MTT_4->MTT_5 MTT_6 Measure Absorbance MTT_5->MTT_6 Col_1 Seed Cells (Low Density) Col_2 Add Compound Col_1->Col_2 Col_3 Incubate (7-14 days) Col_2->Col_3 Col_4 Fix and Stain Colonies Col_3->Col_4 Col_5 Count Colonies Col_4->Col_5

Workflow for antiproliferative assays.

Conclusion

4-Amino-thieno[2,3-d]pyrimidines represent a promising class of compounds with potent antiproliferative effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways such as VEGFR, EGFR, and PI3K, making them attractive candidates for targeted cancer therapy. This guide provides a comparative overview of their efficacy and detailed experimental protocols to facilitate further research and development in this area. The presented data underscores the potential of this chemical scaffold in the discovery of novel and effective anticancer agents.

References

Validating the Mechanism of Action of Thienopyrimidine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the mechanism of action of thienopyrimidine-based kinase inhibitors. It offers a comparison with other classes of kinase inhibitors and details the essential experimental protocols required for robust validation.

Thienopyrimidines are a significant class of heterocyclic compounds that act as bioisosteres of purines, enabling them to effectively compete with ATP for the binding site of various protein kinases.[1] Their unique structure serves as a versatile scaffold for designing potent and selective inhibitors targeting kinases implicated in cancer and other diseases, such as VEGFR, EGFR, and PI3K.[1][2][3][4] The validation of their specific mechanism of action is a critical step in the drug discovery pipeline, ensuring efficacy and minimizing off-target effects.[5]

Comparative Performance of Kinase Inhibitors

The efficacy of kinase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following tables compare the performance of representative thienopyrimidine inhibitors against other well-established kinase inhibitors targeting similar pathways.

Table 1: Comparison of VEGFR-2 Inhibitors

Compound Class Target Kinase IC50 (nM) Target Disease(s)
Thienopyrimidine Cpd 9 Thienopyrimidine VEGFR-2 80 Cancer (Anti-angiogenesis)
Thienopyrimidine Cpd 17f Thienopyrimidine VEGFR-2 230 Cancer (Anti-angiogenesis)[6]
Sunitinib Indolinone VEGFR-2, PDGFR, c-KIT 2-80 Renal Cell Carcinoma, GIST

| Sorafenib | Diarylurea | VEGFR-2, PDGFR, B-Raf | 90 | Renal Cell Carcinoma, Hepatocellular Carcinoma |

Table 2: Comparison of EGFR Inhibitors

Compound Class Target Kinase IC50 (nM) Target Disease(s)
Olmutinib Thienopyrimidine EGFR (T790M mutant) 7.3 Non-Small Cell Lung Cancer (NSCLC)[2]
Gefitinib Quinazoline EGFR (wild-type) 2 - 37 NSCLC
Erlotinib Quinazoline EGFR 2 NSCLC, Pancreatic Cancer

| Dacomitinib | Quinazoline | EGFR | 6 | NSCLC |

Table 3: Comparison of PI3K Inhibitors

Compound Class Target Kinase IC50 (nM) Target Disease(s)
Pictilisib (GDC-0941) Thienopyrimidine PI3Kα 3 Solid Tumors[7]
Thienopyrimidine Cpd 6g Thienopyrimidine PI3Kα <1 Cancer
Idelalisib Quinazolinone PI3Kδ 2.5 Leukemia, Lymphoma

| Alpelisib | 2-aminothiazole | PI3Kα | 5 | Breast Cancer |

Key Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach combining biochemical, cellular, and biophysical methods is essential to robustly validate the mechanism of action of a novel kinase inhibitor.[8]

G biochem_assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) Determines IC50 binding_assay Biophysical Binding Assay (e.g., SPR, ITC) Determines Kd biochem_assay->binding_assay Confirms direct binding kinetic_analysis Kinetic Analysis Determines Mode of Inhibition (e.g., ATP-competitive) binding_assay->kinetic_analysis Characterizes interaction target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Confirms target inhibition in cells kinetic_analysis->target_engagement cell_viability Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Determines functional effect target_engagement->cell_viability start Novel Thienopyrimidine Kinase Inhibitor start->biochem_assay

Workflow for validating a novel kinase inhibitor's mechanism of action.
Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity and potency (IC50) of the thienopyrimidine compound against the purified target kinase.

Methodology: Radiometric Filter Binding Assay

Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation.[9][10]

  • Reagents:

    • Recombinant purified target kinase (e.g., VEGFR-2, EGFR).

    • Specific peptide substrate for the kinase.

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[8]

    • [γ-³³P]ATP (radiolabeled ATP).

    • Unlabeled ATP.

    • Test thienopyrimidine inhibitor (serial dilutions).

    • Phosphocellulose filter mat.

    • Stop solution (e.g., phosphoric acid).

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and varying concentrations of the inhibitor in the kinase reaction buffer.[11]

    • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.[11]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), allowing for substrate phosphorylation.

    • Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.[11]

    • Washing: Wash the filter mat multiple times with a stop solution (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³³P]ATP.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assays

Objective: To confirm that the inhibitor engages and inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[12]

Methodology: Western Blotting

Western blotting is a robust technique to visualize the change in phosphorylation status of a target protein upon inhibitor treatment.[12]

  • Reagents:

    • Cancer cell line expressing the target kinase (e.g., HCT-116 for VEGFR-2, A549 for EGFR).

    • Cell culture medium and supplements.

    • Test thienopyrimidine inhibitor.

    • Stimulant (e.g., EGF for EGFR pathway activation).[13]

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

    • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-AKT) and one for the total substrate protein (e.g., anti-total-AKT).

    • HRP-conjugated secondary antibody.

    • ECL (Enhanced Chemiluminescence) substrate.

  • Procedure:

    • Cell Culture and Treatment: Seed cells and grow to ~80% confluency. Pre-treat cells with various concentrations of the thienopyrimidine inhibitor for 1-2 hours.[14]

    • Stimulation: If required, stimulate the relevant pathway with a growth factor (e.g., EGF) for 15-30 minutes to induce kinase activity and substrate phosphorylation.[13][14]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE, then transfer the proteins to a PVDF membrane.[14]

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour.

      • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

      • Wash the membrane and incubate with an HRP-linked secondary antibody for 1 hour.[14]

    • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

    • Analysis: Quantify band intensities. For accurate interpretation, strip the membrane and re-probe with an antibody for the total substrate protein to normalize the phospho-signal.[13] A dose-dependent decrease in the phosphorylated substrate relative to the total protein confirms target engagement.

G cluster_receptor cluster_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates Thieno_Inhibitor Thienopyrimidine Inhibitor Thieno_Inhibitor->RTK ATP ATP ATP->RTK AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation Cell_Effects Cell Proliferation, Survival, Angiogenesis pAKT->Cell_Effects

Inhibition of a receptor tyrosine kinase signaling pathway.
Cellular Proliferation Assays

Objective: To measure the functional consequence of kinase inhibition on the proliferation and viability of cancer cells.

Methodology: Luminescence-Based Viability Assay (e.g., CellTiter-Glo®)

  • Reagents:

    • Cancer cell lines known to be dependent on the target kinase pathway.

    • 96-well clear-bottom white plates.

    • Test thienopyrimidine inhibitor (serial dilutions).

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Add serial dilutions of the test inhibitor to the wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls.

    • Incubation: Incubate the plate for a defined period (typically 72 hours) under standard cell culture conditions.[8]

    • Viability Measurement:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

      • Mix on an orbital shaker for 2 minutes to induce lysis.

      • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Detection: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[8]

References

Thienopyrimidine Compounds: A Comparative Analysis of In Vitro and In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of promising thienopyrimidine compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate the evaluation and selection of candidates for further preclinical and clinical development.

Thienopyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents. Their structural similarity to purines allows them to interact with various enzymatic targets, including protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. This guide focuses on a comparative analysis of their efficacy in controlled laboratory settings versus living organisms.

Data Summary: In Vitro vs. In Vivo Efficacy

The following table summarizes the quantitative data for representative thienopyrimidine compounds, highlighting their in vitro cytotoxic activity against various cancer cell lines and their corresponding in vivo antitumor effects.

CompoundTarget(s)In Vitro Assay (Cell Line)IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Compound 5f EGFR, VEGFR-2MCF-7 (Breast Cancer)More potent than erlotinib and doxorubicinNot SpecifiedNot Specified[1]
Compound 17f VEGFR-2HCT-116 (Colon Cancer), HepG2 (Liver Cancer)2.80 (HCT-116), 4.10 (HepG2)Not SpecifiedNot Specified[2]
Compound 6j Not SpecifiedHCT116 (Colon), LN-229 (Brain), A2780 (Ovarian)0.6 - 1.2CHO (Normal epithelial cell line)IC50 of 14 ± 1.3 µM in normal cells, indicating selectivity[3]
Compound 9a FLT3 KinaseHepG-2 (Liver Cancer), MCF-7 (Breast Cancer)6.62 (HepG-2), 7.2 (MCF-7)Not SpecifiedNot Specified[4]
Ff-35 Choline Kinase α1 (CKα1)A549 (Lung), Hela (Cervical), MDA-MB-231 (Breast)SubmicromolarNot SpecifiedInduces G1 phase cell cycle arrest and apoptosis[5][6]
Compounds 15, 14, 8 Pim-1 KinaseMCF-7 (Breast Cancer)1.18, 1.19, 1.26Animal ModelsSignificantly reduced tumor growth[7]

Key Signaling Pathway: VEGFR-2 Inhibition

A prevalent mechanism of action for many anticancer thienopyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][8] The diagram below illustrates the VEGFR-2 signaling cascade and the point of intervention for thienopyrimidine inhibitors.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Thieno Thienopyrimidine Inhibitor Thieno->P_VEGFR2 Inhibits ATP Binding MAPK RAS-RAF-MEK-ERK PKC->MAPK Cell_Response Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Cell_Response MAPK->Cell_Response

Caption: VEGFR-2 signaling pathway and inhibition by thienopyrimidine compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The thienopyrimidine compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO alone.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.

  • Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized for at least one week before the experiment.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Compound Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The thienopyrimidine compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and any signs of toxicity are also recorded.

  • Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and evaluation of thienopyrimidine compounds as anticancer agents, from initial in vitro screening to in vivo validation.

Experimental_Workflow Synthesis Synthesis of Thienopyrimidine Library InVitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->InVitro_Screening Hit_ID Hit Identification (Potent & Selective Compounds) InVitro_Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->Mechanism InVivo_Model In Vivo Efficacy Studies (Tumor Xenograft Models) Mechanism->InVivo_Model Lead_Opt Lead Optimization InVivo_Model->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: From Lab to Life: The Thienopyrimidine Drug Discovery Workflow.

Conclusion

The presented data underscores the potential of thienopyrimidine derivatives as a versatile scaffold for the development of novel anticancer therapeutics. While in vitro assays are invaluable for high-throughput screening and initial potency determination, in vivo studies are indispensable for evaluating the pharmacological properties, including efficacy and selectivity, in a complex biological system. The correlation between in vitro and in vivo activity is a critical aspect of drug development, and the compounds highlighted in this guide demonstrate promising characteristics that warrant further investigation. Future research should continue to explore the structure-activity relationships and pharmacokinetic profiles of these compounds to optimize their therapeutic potential.

References

A Researcher's Guide to the Validation of Molecular Docking Predictions for Thienopyrimidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Thienopyrimidine derivatives have emerged as a promising class of compounds in drug discovery, demonstrating a wide range of biological activities, particularly as kinase inhibitors in oncology. Molecular docking is a key computational tool used to predict the binding orientation and affinity of these ligands to their protein targets. However, the reliability of in silico predictions hinges on rigorous experimental validation. This guide provides a comparative overview of molecular docking predictions for various thienopyrimidine ligands against their experimental validation data, details the experimental protocols used for this validation, and illustrates the relevant biological pathways and workflows.

Data Presentation: Comparing Docking Predictions with Experimental Results

The following tables summarize the correlation between the predicted binding affinities (docking scores) of thienopyrimidine ligands and their experimentally determined biological activities (IC50 values).

Table 1: Validation of Thienopyrimidine Derivatives as VEGFR-2 Inhibitors [1]

CompoundDocking Score (kcal/mol)In vitro VEGFR-2 Inhibition IC50 (µM)
18 -22.710.084
Sorafenib (Reference) -21.77Not specified
Software: MOE 2019PDB ID: 2OH4

Table 2: Validation of Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine Derivatives [4]

CompoundTarget Cancer Cell LineCytotoxicity IC50 (µM)Docking Score against EGFR (kcal/mol)Docking Score against PI3K (kcal/mol)
10b MCF-719.4 ± 0.22-6.83-8.04
10e MCF-714.5 ± 0.30-7.53-8.54
Doxorubicin (Reference) MCF-740.0 ± 3.9Not ApplicableNot Applicable

Table 3: Validation of Thieno[3,2-d]pyrimidine Derivatives as FAK Inhibitors [3]

CompoundFAK Inhibition IC50 (nM)U-87MG Cell Proliferation IC50 (µM)A-549 Cell Proliferation IC50 (µM)MDA-MB-231 Cell Proliferation IC50 (µM)
26f 28.20.160.270.19
TAE-226 (Reference) Not specifiedStronger potency than TAE-226 reportedStronger potency than TAE-226 reportedStronger potency than TAE-226 reported

Table 4: Validation of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors [5]

CompoundEGFRWT Inhibition IC50 (nM)EGFRT790M Inhibition IC50 (nM)
5b 37.19204.10
PDB IDs: EGFRWT (4HJO), EGFRT790M (3W2O)

Table 5: Validation of Chalcone-Thienopyrimidine Derivatives

CompoundCytotoxicity against HepG2 IC50 (µM)Cytotoxicity against MCF-7 IC50 (µM)Docking Binding Free Energy against Bcl-2 (kcal/mol)
3b More potent than 5-FUMore potent than 5-FU-9.67 (for reference DRO)
3g More potent than 5-FUMore potent than 5-FUDocking performed
5-FU (Reference) Used as a referenceUsed as a referenceNot Applicable
Software: AutoDock 4.2PDB ID: 2W3L

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of experimental data. Below are summaries of key experimental protocols cited in the validation of thienopyrimidine ligands.

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand structures are sketched using chemical drawing software and optimized to their lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores different conformations and orientations of the ligand within the grid box.[6]

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most favorable.

2. In Vitro Kinase Assays (VEGFR-2, EGFR, FAK)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer, a peptide substrate (e.g., Poly (Glu, Tyr)), and ATP.[7][8]

  • Inhibitor Addition: The thienopyrimidine compounds are serially diluted and added to the wells of a 96-well plate.

  • Kinase Reaction Initiation: The purified kinase enzyme is added to the wells to start the reaction.[7] The plate is incubated to allow for the phosphorylation of the substrate.

  • Signal Detection: A detection reagent, such as Kinase-Glo®, is added to quantify the amount of ATP remaining or the amount of phosphorylated substrate.[7] The resulting luminescence or fluorescence is measured using a plate reader.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.

3. MTT Cell Viability Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the thienopyrimidine derivatives and incubated for a specific period (e.g., 48 or 72 hours).[1]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Docking Validation

The following diagram illustrates the general workflow for validating molecular docking predictions with experimental data.

G cluster_computational Computational Phase cluster_experimental Experimental Phase Target_Selection Target Protein Selection (e.g., VEGFR-2) Ligand_Design Thienopyrimidine Ligand Design Target_Selection->Ligand_Design Based on known inhibitors Molecular_Docking Molecular Docking (Prediction of Binding) Target_Selection->Molecular_Docking Ligand_Design->Molecular_Docking Synthesis Chemical Synthesis of Thienopyrimidine Ligands Molecular_Docking->Synthesis Promising candidates Data_Analysis Data Analysis and Correlation Molecular_Docking->Data_Analysis Docking scores Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochemical_Assay Cell-based_Assay Cell-Based Assay (e.g., MTT Assay) Synthesis->Cell-based_Assay Biochemical_Assay->Data_Analysis IC50 values Cell-based_Assay->Data_Analysis IC50 values Conclusion Conclusion on Ligand Efficacy and Model Accuracy Data_Analysis->Conclusion Validate/Refine Model

Caption: A typical workflow for the validation of molecular docking predictions.

VEGFR-2 Signaling Pathway

This diagram illustrates a simplified signaling pathway involving VEGFR-2, a common target for thienopyrimidine-based kinase inhibitors.

cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF Dimerization->RAF Activates Thieno_Ligand Thienopyrimidine Inhibitor Thieno_Ligand->VEGFR2 Inhibits (ATP competitive) PKC PKC PLCg->PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK Cell_Proliferation Cell_Proliferation PKC->Cell_Proliferation Cell_Survival Cell_Survival AKT->Cell_Survival ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression

References

Safety Operating Guide

Proper Disposal of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Hazard Data

Hazard CategoryInformationCitation
Acute Toxicity No specific data available. Handle with caution to avoid ingestion, inhalation, and skin contact.
Skin Contact May cause skin irritation. Avoid contact with skin.
Eye Contact May cause eye irritation. Avoid contact with eyes.
Environmental Discharge into the environment must be avoided. Do not let the chemical enter drains.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including unused reagent and contaminated materials (e.g., weighing paper, spill cleanup materials), in a designated and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the same solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as liquid hazardous waste.

  • Liquid Waste: Solutions containing this compound and the solvent rinsate from decontamination procedures should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

2. Waste Container Labeling:

  • All waste containers must be accurately labeled with the full chemical name: "this compound".

  • Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Ensure the date of waste generation is clearly marked on the label.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • The storage area should be clearly marked as a "Hazardous Waste Storage Area."

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (Unused chemical, contaminated items) C Collect in Designated Solid Waste Container A->C B Liquid Waste (Solutions, rinsate) D Collect in Designated Liquid Waste Container B->D E Label Containers Clearly: - Full Chemical Name - Hazard Warnings - Date C->E D->E F Store in Secure Secondary Containment E->F G Arrange Pickup by EHS or Licensed Contractor F->G

Caption: Disposal Workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.